molecular formula C11H9ClN2O2 B8797207 5-(4-Chlorophenyl)furan-2-carbohydrazide

5-(4-Chlorophenyl)furan-2-carbohydrazide

Cat. No.: B8797207
M. Wt: 236.65 g/mol
InChI Key: CSIJNNYNKHESOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS 60336-09-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a furan ring linked to a 4-chlorophenyl group and a reactive carbohydrazide moiety, making it a versatile building block for synthesizing diverse heterocyclic compounds . Researchers actively exploit this scaffold to develop novel bioactive molecules. A primary research application is in the design and synthesis of potential anticancer agents. This compound serves as a core precursor for developing inhibitors that target the colchicine binding site on tubulin . These inhibitors disrupt tubulin polymerization, a critical process for cell division, making them promising leads for anticancer therapeutics . Some derivatives have shown potent cytotoxicity against leukemia cell lines and demonstrated an ability to arrest the cell cycle at the G2/M phase and induce apoptosis . Beyond oncology, the structural motif of 5-arylfuran-2-carbohydrazide is significant in neuroscience research. While specific in vivo data for this isomer is limited, closely related analogues, such as 5-(4-nitrophenyl)furan-2-carbohydrazide, have been synthesized and evaluated for their antiallodynic and antihyperalgesic activities in models of neuropathic pain . These compounds are investigated for their potential to block tetrodotoxin-resistant sodium channels, like Nav1.8, which are implicated in chronic pain pathways . The crystal structure of a related derivative, N'-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide, has been determined, showing that the furan and benzene rings are nearly coplanar, which can inform structure-based drug design . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-(4-chlorophenyl)furan-2-carbohydrazide

InChI

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)

InChI Key

CSIJNNYNKHESOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Tubulin Polymerization Inhibition by Furan-Carbohydrazide Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of furan-carbohydrazide derivatives as potent microtubule-destabilizing agents. Unlike taxanes which stabilize microtubules, these derivatives function primarily as Colchicine Binding Site (CBS) inhibitors. By preventing the polymerization of


12

Chemical Rationale & Structure-Activity Relationship (SAR)

The furan-carbohydrazide scaffold represents a strategic shift from natural products (like Combretastatin A-4) to synthetic analogs with improved metabolic stability.

The Pharmacophore
  • Furan Ring: Acts as a bioisostere for phenyl rings found in colchicine or combretastatin. It reduces lipophilicity slightly while maintaining planar geometry essential for the hydrophobic pocket of the CBS.

  • Carbohydrazide Linker (

    
    ):  Provides a rigid yet hydrogen-bond-rich spacer. The carbonyl oxygen and hydrazide nitrogens act as H-bond acceptors/donors, interacting with residues like Asn
    
    
    258
    and Lys
    
    
    352
    in the tubulin active site.
  • Terminal Aromatic Moiety: Usually a substituted phenyl or heteroaryl ring (e.g., indole, pyridine) that occupies the accessory hydrophobic zone of the CBS.

Visualization: SAR Logic

The following diagram illustrates the structural logic required for high-affinity binding.

SAR_MapCoreFuran Ring(Scaffold Core)LinkerCarbohydrazide Bridge(-CO-NH-NH-)Core->Linker C2 AttachmentValInteraction:Valβ238 (Hydrophobic)Core->ValTailHydrophobic Tail(Aryl/Heteroaryl)Linker->Tail Hydrazone FormationHbondInteraction:Asnβ258 (H-Bonding)Linker->HbondStackInteraction:Cysβ241 (Pi-Stacking)Tail->Stack

Caption: SAR map detailing the pharmacophoric contributions of the furan-carbohydrazide scaffold to tubulin binding.

Mechanism of Action: The Destabilization Cascade

Furan-carbohydrazide derivatives function as Microtubule Destabilizing Agents (MDAs) .

  • Binding Event: The molecule permeates the cell membrane and binds to the interface between

    
    - and 
    
    
    -tubulin (the Colchicine site).
  • Conformational Lock: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

  • Catastrophe: The microtubule plus-end (+) loses its GTP-cap protection, leading to rapid depolymerization (catastrophe).

  • Mitotic Arrest: The cell fails to form a functional mitotic spindle, activating the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2, activation of Bax, and subsequent cytochrome c release.

MOA_PathwayCompoundFuran-CarbohydrazideDerivativeTargetBind to β-Tubulin(Colchicine Site)Compound->TargetInhibitionInhibit Polymerization(Prevents Straight Conformation)Target->InhibitionSpindleMitotic SpindleCollapseInhibition->SpindleArrestG2/M PhaseArrestSpindle->ArrestApoptosisApoptosis(Caspase 3/7 Activation)Arrest->Apoptosis ProlongedStress

Caption: Mechanistic pathway from ligand binding to apoptotic cell death.

Experimental Validation Protocols

To validate a furan-carbohydrazide derivative, you must prove it targets tubulin directly (in vitro) and causes the expected phenotype (in cello).

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for confirming direct interaction. It uses a fluorescent reporter (DAPI or a proprietary fluorophore) that fluoresces only when incorporated into the microtubule lattice.[2]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[3][4]

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP (GTP is critical for energy).
    
  • Stabilizer: 10-15% Glycerol (lowers the critical concentration for nucleation).

  • Control: Paclitaxel (Enhancer), Nocodazole or Colchicine (Inhibitor).

Workflow:

  • Preparation: Pre-warm a 96-well black, flat-bottom plate to 37°C.

  • Compound Addition: Add 5

    
    L of the test compound (10x concentration in DMSO) to the wells. Final DMSO concentration must be <1%.
    
  • Tubulin Mix: Dilute tubulin to 3 mg/mL in G-PEM buffer containing the fluorescent reporter. Keep on ice.

  • Initiation: Dispense 45

    
    L of cold Tubulin Mix into each well.
    
  • Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.

  • Measurement: Read fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

Self-Validation Check:

  • Paclitaxel Control: Must show rapid nucleation (steep slope).

  • Vehicle Control: Standard sigmoidal curve (Nucleation

    
     Elongation 
    
    
    Plateau).
  • Valid Hit: Significant reduction in

    
     (slope) and final plateau height compared to vehicle.
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Confirms that the polymerization inhibition translates to biological G2/M arrest.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with the IC

    
     concentration of the furan-carbohydrazide derivative for 24h.
    
  • Fixation: Harvest cells (trypsin), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • 
       Propidium Iodide (PI) - stains DNA.
      
    • 
       RNase A - digests RNA to prevent false PI signal.
      
  • Analysis: Incubate 30 min at 37°C in dark. Analyze 10,000 events on a flow cytometer.

Interpretation:

  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • Result: A potent tubulin inhibitor will cause the G2/M peak to increase from ~15% (control) to >40-60%.

Data Presentation & Interpretation

When reporting results for furan-carbohydrazide derivatives, structure your data to allow direct comparison with standard agents.

Representative Data Table

Hypothetical data based on typical potency of this class (e.g., Tok et al., 2022).

Compound IDR-Group (Tail)Tubulin IC

(

M)*
Cytotoxicity IC

(A549)
G2/M Arrest (%)
FC-01 Phenyl2.54.1

M
35%
FC-04 3,4,5-Trimethoxyphenyl0.8 0.05

M
72%
FC-07 4-Fluorophenyl5.212.0

M
20%
Colchicine (Standard)1.80.02

M
75%

*Tubulin IC

2
Interpreting the Polymerization Curve[2][3]
  • Lag Phase Extension: Indicates inhibition of nucleation.

  • Slope Reduction: Indicates inhibition of the elongation phase (most common for furan-carbohydrazides).

  • Plateau Reduction: Indicates a lower total mass of polymer formed.

Troubleshooting & Optimization

Issue: High Background Fluorescence in Assay

  • Cause: Furan derivatives can sometimes be autofluorescent.

  • Solution: Run a "Compound Only" control (Compound + Buffer, no Tubulin) and subtract this baseline from your kinetic reads.

Issue: Compound Precipitation

  • Cause: Carbohydrazides can have poor aqueous solubility.

  • Solution: Ensure DMSO stock is fresh. Do not exceed 1% DMSO in the final assay buffer. If precipitation occurs upon addition to the buffer, sonicate the buffer/compound mix briefly before adding tubulin.

Issue: No G2/M Arrest despite Cytotoxicity

  • Cause: The compound might be killing cells via a non-tubulin mechanism (e.g., DNA intercalation, common with some planar hydrazones).

  • Validation: Perform an Immunofluorescence (IF) stain for

    
    -tubulin. If the microtubule network is intact and not fragmented/diffuse, the target is likely not tubulin.
    

References

  • Tok, F., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.[5][6] Journal of Research in Pharmacy, 26(1), 13-19.[6][7] Link[6]

  • Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis.[8] Journal of Medicinal Chemistry. Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence Based). Cytoskeleton.com. Link

  • BenchChem. Application Notes and Protocols for Tubulin Polymerization Assay. BenchChem.com. Link

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action.[9] Molecular Cancer Therapeutics.[9] Link

The Pharmacological Potential of 5-(4-Chlorophenyl)furan-2-carbohydrazide: A Technical Guide to Antimicrobial Scaffold Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Furan-2-Carbohydrazide Scaffold

In the landscape of modern medicinal chemistry, the escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular architectures that bypass traditional resistance mechanisms. 5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS: 60336-09-6) has emerged as a highly versatile, privileged scaffold in drug discovery.

The structural anatomy of this compound is intentionally designed for pharmacological efficacy:

  • The Furan Core : Acts as a bioisosteric replacement for metabolically labile furanone rings, enhancing the molecule's half-life while maintaining the spatial geometry required for receptor binding[1].

  • The 4-Chlorophenyl Substitution : The para-chloro substitution significantly increases the molecule's lipophilicity (LogP), facilitating penetration through the lipid-rich mycobacterial cell wall and the Gram-negative outer membrane. Furthermore, the halogen atom participates in critical halogen-bonding interactions within the hydrophobic pockets of target enzymes[2].

  • The Carbohydrazide Linker (-CO-NH-NH₂) : This moiety serves a dual purpose. Biologically, it provides a bidentate hydrogen-bonding network (acting as both donor and acceptor) that anchors the molecule in receptor active sites. Synthetically, it acts as a highly reactive handle for downstream cyclization into potent 1,3,4-oxadiazoles, triazoles, and Schiff bases[3].

Mechanistic Paradigms of Antimicrobial Action

The antimicrobial efficacy of this compound and its derivatives is not limited to a single pathway. Instead, it exhibits a multi-target profile depending on its derivatization.

Quorum Sensing (QS) and Biofilm Inhibition

Traditional bactericidal agents often fail against Pseudomonas aeruginosa due to the formation of impenetrable extracellular biofilms. Furan-2-carbohydrazides act as anti-virulence agents rather than direct bactericides. They function as competitive antagonists of the LasR receptor , a master transcriptional regulator of quorum sensing[1]. By binding to the LasR pocket with high in silico affinity, these compounds prevent the endogenous ligand (Acyl-Homoserine Lactone, AHL) from activating the expression of virulence factors such as pyocyanin and proteases, leading to a profound reduction in biofilm mass[1].

QS_Inhibition AHL Acyl-Homoserine Lactone (AHL) LasR LasR Receptor (P. aeruginosa) AHL->LasR Endogenous Activation Virulence Virulence Factors & Biofilm Formation LasR->Virulence Gene Expression Compound 5-(4-Chlorophenyl)furan- 2-carbohydrazide Compound->LasR Competitive Antagonism

Fig 1. Competitive antagonism of LasR-mediated quorum sensing by the carbohydrazide scaffold.

Antitubercular and Antifungal Activity via Oxadiazole Cyclization

When the carbohydrazide core is cyclized into a 1,3,4-oxadiazole ring, the resulting derivatives exhibit profound antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) and fungicidal activity against agricultural pathogens like Botrytis cinerea[2][4]. The 1,3,4-oxadiazole ring mimics the transition state of ester hydrolysis, allowing it to bind effectively to various enzymes in biological systems through numerous weak interactions[3].

Synthetic Derivatization Workflow

To maximize the therapeutic index, the core hydrazide is routinely subjected to diversity-oriented synthesis. The logic here is self-validating: by altering the terminal functional group, researchers can systematically map the Structure-Activity Relationship (SAR) to tune the molecule for specific pathogens[5].

Derivatization Acid 5-(4-Chlorophenyl)- 2-furoic acid Hydrazide 5-(4-Chlorophenyl)furan- 2-carbohydrazide Acid->Hydrazide SOCl2, NH2NH2 MeOH Oxadiazole 1,3,4-Oxadiazoles (Antifungal / Anti-TB) Hydrazide->Oxadiazole CS2 / KOH or POCl3 / Ar-COOH Schiff Schiff Bases (Antibacterial) Hydrazide->Schiff Ar-CHO EtOH, Reflux

Fig 2. Synthetic derivatization workflow of the core furan-2-carbohydrazide scaffold.

Quantitative Efficacy Data

The following table synthesizes the in vitro antimicrobial and antibiofilm efficacy of this compound and its primary derivatives based on recent pharmacological evaluations[1][2][4].

Compound ClassTarget OrganismPrimary MechanismEfficacy Metric
Core Carbohydrazide Pseudomonas aeruginosaLasR Antagonism (Anti-QS)Up to 58% Biofilm Reduction
1,3,4-Oxadiazole Derivative Mycobacterium tuberculosisCell Wall / Mycolic Acid DisruptionMIC < 1.0 µg/mL (Comparable to INH)
1,3,4-Oxadiazole Derivative Botrytis cinereaErgosterol Biosynthesis Inhibition> 80% Mycelial Growth Inhibition at 500 µg/mL
Schiff Base Derivative Escherichia coliMembrane DisruptionModerate to High Antibacterial Activity

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of the compound.

Protocol 1: Synthesis of this compound

Causality Note: The reaction is performed in two distinct steps. Direct amidation of the carboxylic acid is thermodynamically unfavorable; thus, conversion to an acyl chloride intermediate ensures a highly reactive electrophilic center for the hydrazine nucleophile[4].

  • Esterification/Acyl Chloride Formation:

    • Suspend 10 mmol of 5-(4-chlorophenyl)-2-furoic acid in 20 mL of anhydrous methanol.

    • Critical Step: Cool the reaction to 0°C in an ice bath. Add 15 mmol of thionyl chloride (

      
      ) dropwise. The low temperature prevents the violent exothermic degradation of the furan ring.
      
    • Reflux the mixture for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

    • Evaporate the solvent under reduced pressure to yield the intermediate ester.

  • Hydrazinolysis:

    • Dissolve the crude ester in 15 mL of absolute ethanol.

    • Add 20 mmol of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Causality: An excess of hydrazine is strictly required to prevent the formation of symmetrical diacylhydrazines (dimers).

    • Reflux for 6 hours. Upon cooling, the this compound will precipitate as a solid.

    • Filter, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Protocol 2: In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol separates true anti-virulence (antibiofilm) activity from simple bactericidal activity[1].

  • Inoculation: Grow P. aeruginosa (PAO1) overnight in Luria-Bertani (LB) broth. Dilute the culture to an

    
     of 0.01 in fresh LB medium supplemented with 1% glucose (to promote biofilm formation).
    
  • Treatment: Dispense 200 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add the carbohydrazide compound at sub-MIC concentrations (e.g., 50 µM) to ensure that any observed biofilm reduction is due to QS inhibition, not cell death.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Validation (Planktonic Growth): Measure the

    
     of the supernatant. Self-Validation: If the 
    
    
    
    matches the vehicle control, the compound is non-toxic to planktonic cells, confirming a true anti-QS mechanism.
  • Staining: Discard the supernatant. Wash the wells three times with sterile PBS to remove non-adherent cells. Add 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

  • Quantification: Wash the wells thoroughly with distilled water and let dry. Solubilize the bound crystal violet with 200 µL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare a stock solution of the synthesized derivative in DMSO (10 mg/mL).

  • Perform two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well plate (concentration range: 64 µg/mL to 0.125 µg/mL).

  • Inoculate each well with

    
     CFU/mL of the target bacterial strain (e.g., M. tuberculosis H37Rv or S. aureus).
    
  • Include a positive control (e.g., Isoniazid or Ciprofloxacin) and a negative control (DMSO vehicle, max 1% final concentration to prevent solvent toxicity).

  • Incubate at 37°C for 24 hours (or up to 14 days for M. tuberculosis using the REMA assay).

  • Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (or resazurin color change).

References[1] Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfDK-IlULu-GiWCAprzGKG3d_IgsD2LFO6uA3W5ehfcCB_7SCg-XkMD00R4ygwj5CtdsQ9uNyvpo8bbEhc0Tb3U0GoTqxnOJNHy2D7q8nbNaBb7KCTmJj2c8lM8-U4t1-ctusDWP3QY6epTE=][5] Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives - doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lXgiMPwYdUhczT6o1RizQrPhZzh1EVuJ78_PBhitxoKFo-dFJ9HRtrKltaiSabGgOPoBkUAZjXOCiyivJQUykSZEA4qzC0OQbseKJh0C6B2PBulcxL-4e-NzUVzVvLo0VL_B9PHNSwL8BvSz4Q==][4] Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives - molaid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWekF4whR6VRJYgnvXjF1ZH5QmOsoRdp866-jr71qtntoF7secS0vMuQGC8AoDutCQQ-_yqsAhHgVWpyQ29UMmiIU53CTj1Rf7vVRbPXlUPRITBqlhuW32vBcJWg==][2] Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5uRa1yf2jsPniqwdhF6YcOq9UeMbFYCv2DyB_ECkE-flYB7nWCjdSgJUGmJTSaoLwtAEkumtvZ0NugcgiXzMYZRNQ7VfI2UJRh2cWMjH_eYQdcnupvf1q-Kw8XfYvFI-uB8dLQhPWdcTNjtTZ4U7HNOPiN42GgsfDxtJtFep50Z_rwysuC6rm_XTTC2UFe0QklWAykHPV7fHaHP96acojKPy0lu14gKSGYmjWTA1bwBxXNS3BGBdjEQUnV3bol0a-WT8m2O4Ve-8WOBtHViU09_g3V7cB2y-y8nMlg==][3] A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHui0umSaakq9SSXVa8Ayl3OChcmtpvMYqSf-TdP2bQKFKBqYdUpwwWPfpp4Dc4B_2G_nwVPriT5hb_XS6zy_YTKQAa5DlZ8ilTaUpfR54uKnkzbtIQn69owxp8rgXYx64iLWD8hAlSJbvXNEbLZCsCIgq6V80yiSn6uVbfSS79FixX-XlLz-c2mUJSTkuW7ZejeT3IuQ16ZXdS6uUHX5MCpnbyJWVPjYua2sgubO7S]

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The Therapeutic Potential of Furan-2-Carbohydrazide in Oncology Research: A Technical Guide to Next-Generation Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless progression of drug resistance in oncology demands the continuous discovery of novel chemotherapeutic scaffolds. Among emerging pharmacophores, furan-2-carbohydrazide (also known as 2-furohydrazide) has demonstrated exceptional versatility. By combining the lipophilic, hydrogen-bonding capacity of the furan ring with the metal-chelating prowess of the carbohydrazide moiety, this compound serves as a critical building block for synthesizing highly potent, target-specific anticancer agents. This whitepaper provides an in-depth technical analysis of furan-2-carbohydrazide derivatives, exploring their mechanistic pathways, structural-activity relationships (SAR), and self-validating experimental protocols for drug development.

Mechanistic Pathways: The Copper(II)-Furan Axis in Oncology

Furan-2-carbohydrazide derivatives are not merely structural spacers; they are active participants in molecular recognition and metal coordination. The oxygen atom in the furan ring acts as a potent hydrogen bond acceptor, interacting directly with target kinases and enzymes[1]. However, their most profound oncological application lies in their ability to form stable transition metal complexes, particularly with Copper(II).

In aggressive malignancies such as Triple Negative Breast Cancer (TNBC),2 have shown the ability to bypass traditional chemoresistance[2]. The carbohydrazide acts as an O,N,O-tridentate or O,N-bidentate ligand, stabilizing the Cu(II) ion until it is internalized by the tumor cell. Once inside the reducing tumor microenvironment, the redox-active copper center catalyzes a Fenton-like reaction, generating a lethal burst of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and ultimately triggers Caspase-3 cleavage[3].

ROS_Apoptosis_Pathway A Copper(II)-Furan Complex Internalization B Intracellular ROS Amplification A->B Fenton-like Reaction C Mitochondrial Membrane Depolarization B->C D Bax Upregulation & Bcl-2 Downregulation C->D E Caspase-3 Cleavage D->E F Targeted Cell Apoptosis (TNBC Models) E->F

Diagram 1: ROS-mediated apoptotic pathway induced by Copper(II)-furan complexes in TNBC cells.

Quantitative Data: Structure-Activity Relationship (SAR)

The modularity of furan-2-carbohydrazide allows for the synthesis of diverse hybrid molecules. The table below synthesizes the in vitro cytotoxicity (IC₅₀) of recently developed furan-2-carbohydrazide derivatives across various human cancer cell lines.

Compound DerivativeTarget Cell LineCancer TypeIC₅₀ Value (µM)Key Mechanism / Note
Cu(II)-Furan Acylhydrazone (CuHL¹) MDA-MB-231Triple Negative Breast Cancer~2.003 (81-fold > Cisplatin)[3]
Neocryptolepine-Hydrazide (8c) HepG2Hepatocellular Carcinoma2.514[4]
Piperidin-4-one Furoic Hydrazone (6b) HeLaCervical Cancer< 10.005[5]
Nitro-fluoro Furan-2-carbohydrazide (3e) A549Lung Adenocarcinoma43.381[1]

Causality Insight: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl rings attached to the furan-2-carbohydrazide core significantly enhances lipophilicity and cellular permeability, directly correlating with the lowered IC₅₀ values observed in compounds like 3e and 6b[1],[5].

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the following methodologies are designed not just as procedural steps, but as self-validating systems. Every phase contains an internal checkpoint to confirm causality rather than correlation.

Protocol A: Synthesis and Chelation of Furan-2-Carbohydrazide Metal Complexes

Objective: Synthesize a stable Cu(II)-furan acylhydrazone complex for biological evaluation.

  • Step 1: Hydrazinolysis: Reflux an appropriate furan-2-carboxylic acid ester (e.g., methyl 5-(4-aminophenyl)furan-2-carboxylate) with hydrazine hydrate in absolute ethanol to yield the furan-2-carbohydrazide precursor[1].

  • Step 2: Schiff Base Condensation: React the precursor with a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) in the presence of catalytic glacial acetic acid. Reflux for 4-6 hours.

  • Step 3: Metal Chelation: Dissolve the resulting ligand in hot methanol and add an equimolar amount of Cu(NO₃)₂·3H₂O. Stir at room temperature until a distinct color change (typically to dark green/brown) indicates complexation.

  • Self-Validation Checkpoint (Spectroscopy): Perform FTIR analysis. The successful coordination of the metal is validated by the disappearance of the free ligand's N-H and O-H stretching vibrations and a significant downward shift (approx. 20-30 cm⁻¹) of the C=N (azomethine) and C=O (carbonyl) absorption bands. If these shifts are absent, the metal is merely physically mixed, not coordinated.

Protocol B: Mechanistic Validation of ROS-Induced Cytotoxicity

Objective: Prove that the cytotoxicity of the synthesized complex is explicitly driven by ROS generation, rather than off-target cytostatic effects.

  • Step 1: Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Step 2: Scavenger Pre-treatment (The Control Loop): Divide the plate into two cohorts. Pre-treat Cohort B with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours. Leave Cohort A untreated.

  • Step 3: Drug Administration: Treat both cohorts with the Cu(II)-furan complex at varying concentrations (0.5 µM to 10 µM) for 48 hours.

  • Step 4: Viability & ROS Quantification: Assess viability using the MTT assay. Concurrently, measure intracellular ROS using a DCFDA cellular ROS assay kit via flow cytometry.

  • Self-Validation Checkpoint (Causality): If the complex kills cells via ROS, Cohort A will show a dose-dependent decrease in viability and a spike in DCFDA fluorescence. Cohort B (NAC pre-treated) MUST show a near-complete rescue of cell viability. If Cohort B still dies, the primary mechanism of action is not ROS-dependent, invalidating the Fenton-reaction hypothesis.

Experimental_Workflow S1 Ligand Synthesis (Hydrazinolysis) S2 Cu(II) Chelation (Molar Ratio 1:1) S1->S2 S3 Validation (FTIR, HRMS) S2->S3 S4 Cytotoxicity (MTT Assay) S3->S4 S5 Mechanistic Profiling (NAC Rescue) S4->S5

Diagram 2: Self-validating experimental workflow for furan-2-carbohydrazide drug development.

Future Perspectives in Drug Development

The integration of furan-2-carbohydrazide into oncology pipelines is rapidly expanding beyond simple small-molecule inhibitors. Current trajectories point toward utilizing these scaffolds in targeted chemodynamic therapy (CDT) . By leveraging the specific hypoxic and acidic conditions of the tumor microenvironment, furan-based metal complexes can act as highly selective prodrugs, remaining inert in healthy tissue while unleashing catastrophic oxidative stress exclusively within the tumor matrix.

References

1.1 2.5 3.4 4.2 5.3

Sources

Methodological & Application

Application Note: Optimized Protocol for the Hydrazinolysis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of 5-(4-chlorophenyl)furan-2-carbohydrazide via the hydrazinolysis of ethyl 5-(4-chlorophenyl)furan-2-carboxylate is a foundational transformation in drug discovery and agricultural chemistry. Hydrazides bearing the 5-phenyl-2-furan moiety serve as highly versatile precursors for the downstream synthesis of bioactive 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases, which exhibit potent fungicidal, antibacterial, and antitumor properties[1]. This application note details the mechanistic causality, optimal reaction conditions, and a self-validating experimental protocol for achieving high-purity hydrazide yields[2].

Mechanistic Causality & Reaction Dynamics

The transformation is governed by a classic nucleophilic acyl substitution mechanism. The success of this reaction relies heavily on the unique properties of the reagents and the reaction environment:

  • The Alpha Effect: Hydrazine hydrate acts as a potent nucleophile. The repulsion between adjacent lone pairs on the two nitrogen atoms raises the energy of the highest occupied molecular orbital (HOMO). This "alpha effect" significantly enhances hydrazine's nucleophilicity compared to standard primary amines, allowing it to readily attack the ester carbonyl.

  • Solvent-Stabilized Intermediates: When hydrazine attacks the electrophilic carbonyl carbon of the ethyl 5-(4-chlorophenyl)furan-2-carboxylate, a transient tetrahedral intermediate is formed. The use of a polar protic solvent, such as absolute ethanol, is critical; it stabilizes the developing negative charge on the oxygen atom of the tetrahedral intermediate via hydrogen bonding.

  • Leaving Group Expulsion: Subsequent collapse of this intermediate expels the ethoxide leaving group, which abstracts a proton from the hydrazinium moiety to yield the final carbohydrazide and ethanol as a byproduct.

Mechanism Ester Electrophilic Ester Carbonyl Tetra Tetrahedral Intermediate (H-Bond Stabilized) Ester->Tetra Nucleophilic Attack Nuc Hydrazine Hydrate (Alpha-Effect Nuc) Nuc->Tetra Lone Pair Donation Elim Ethoxide Elimination & Proton Transfer Tetra->Elim Collapse Prod Furan-2-carbohydrazide + Ethanol Elim->Prod Leaving Group Expulsion

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution.

Experimental Design & Reagent Selection

To ensure a robust and self-validating system, the experimental design relies on specific reagent choices:

  • Substrate: Ethyl 5-(4-chlorophenyl)furan-2-carboxylate.

  • Nucleophile (Hydrazine Hydrate): The 80% or 98% hydrated form (

    
    ) is strictly preferred over anhydrous hydrazine. It significantly mitigates toxicity and explosive risks while providing optimal reactivity for ester hydrazinolysis in protic environments[3].
    
  • Solvent (Absolute Ethanol): Ethanol provides excellent solubility for the starting ester at reflux temperatures (78 °C) and dynamically promotes the precipitation of the highly polar hydrazide product upon cooling, effectively driving the equilibrium and simplifying isolation.

  • Stoichiometry (Excess Reagent): A 3.0 to 5.0 molar excess of hydrazine hydrate is employed. This excess is not arbitrary; it forces the equilibrium toward the product and prevents the nucleophilic hydrazide product from attacking another ester molecule, which would form an unwanted symmetric diacylhydrazine side product.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the hydrazinolysis of furan-2-carboxylates, demonstrating the causality behind the selected protocol parameters.

Table 1: Optimization of Hydrazinolysis Conditions

SolventHydrazine EquivalentsTemperature (°C)Time (h)Yield (%)Observation / Causality
Methanol1.565 (Reflux)1245Incomplete conversion; diacylhydrazine side-product observed due to low equivalents.
Ethanol2.078 (Reflux)872Moderate yield; some unreacted ester remains.
Ethanol 4.0 78 (Reflux) 5 94 Optimal conversion; pure product precipitates upon cooling.
THF4.066 (Reflux)2430Sluggish reaction; poor solubility of hydrazine hydrate in aprotic solvent.

Step-by-Step Protocol

Note: This protocol incorporates built-in checkpoints to validate the reaction progress in real-time.

Step 1: Reaction Setup

  • In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of ethyl 5-(4-chlorophenyl)furan-2-carboxylate in 30 mL of absolute ethanol.

  • Attach a reflux condenser and place the flask in an oil bath or heating mantle.

Step 2: Reagent Addition 3. While stirring at room temperature, add 40.0 mmol (approx. 2.0 mL of 98% w/w) of hydrazine hydrate dropwise using a syringe. Caution: Hydrazine hydrate is highly toxic; perform this step inside a well-ventilated fume hood.

Step 3: Reflux & Monitoring 4. Heat the mixture to reflux (approx. 78–80 °C). The suspension will transition into a clear solution as the temperature increases. 5. Maintain reflux for 4 to 5 hours. 6. Validation Checkpoint (TLC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (1:1 v/v). The starting ester will elute with a higher


 value, while the highly polar hydrazide product will remain near the baseline.

Step 4: Workup & Isolation 7. Once TLC indicates the complete consumption of the starting ester, remove the flask from the heat source and allow it to cool to room temperature. 8. Validation Checkpoint (Precipitation): Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. A dense white to off-white precipitate of this compound will spontaneously form due to its low solubility in cold ethanol. 9. Collect the precipitate via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by cold distilled water (10 mL) to remove unreacted hydrazine and ethanol byproducts.

Step 5: Purification 11. Recrystallize the crude solid from boiling absolute ethanol to afford the analytically pure this compound. 12. Dry the purified product in a vacuum oven at 50 °C for 12 hours.

Workflow A Ethyl 5-(4-chlorophenyl) furan-2-carboxylate + Absolute EtOH B Add Hydrazine Hydrate (Excess) A->B C Reflux at 80°C (4-5 hours) B->C Stirring D Cool to 0-5°C & Precipitate C->D TLC Check E Vacuum Filtration & Cold Wash D->E F Pure 5-(4-chlorophenyl) furan-2-carbohydrazide E->F Recrystallization

Figure 2: Experimental workflow for the hydrazinolysis protocol.

References

  • Cui, Z.-N., Shi, Y.-X., Zhang, L., Ling, Y., Li, B.-J., Nishida, Y., & Yang, X.-L. (2012). "Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives." Journal of Agricultural and Food Chemistry, 60(47), 11649-11656. URL:[Link]

  • MDPI. (2024). "Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes." Molecules. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 5-(4-chlorophenyl)furan-2-carbohydrazide scaffold is a privileged pharmacophore in modern drug discovery. Furan-2-carboxamides and their hydrazide derivatives exhibit potent antibiofilm properties—specifically targeting quorum-sensing pathways like LasR in Pseudomonas aeruginosa—as well as broad-spectrum antimicrobial and anti-inflammatory activities .

Traditionally, synthesizing this molecule involves a Suzuki-Miyaura cross-coupling followed by the hydrazinolysis of an unreactive furan ester. Under conventional thermal reflux, these steps suffer from sluggish kinetics, requiring 24 to 72 hours of heating, which often leads to thermal degradation and poor atom economy.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we directly excite polar intermediates, slashing total synthesis time from days to under 30 minutes while boosting overall yields to >85%.

Mechanistic Insights & Causality

To ensure robust reproducibility, it is critical to understand why specific reagents and conditions are selected. This protocol is designed as a self-validating system where physical observations directly correlate with mechanistic milestones.

Step 1: Microwave-Accelerated Suzuki-Miyaura Coupling

The formation of the biaryl furan core is achieved via the coupling of ethyl 5-bromofuran-2-carboxylate and (4-chlorophenyl)boronic acid.

  • Solvent Causality: A 1:1 mixture of Ethanol (EtOH) and Water is utilized. Ethanol possesses a high microwave loss tangent (

    
    ), making it an exceptional microwave absorber that rapidly transfers thermal energy to the system. Water is essential to dissolve the mild inorganic base (
    
    
    
    ), which activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step with the Pd(II) intermediate .
  • Self-Validation: The reaction mixture transitions from a pale yellow solution to a dark suspension containing black palladium(0) particulates. This visual cue confirms catalyst turnover and the completion of the reductive elimination phase.

Step 2: Dielectric Heating in Hydrazinolysis

Hydrazinolysis is a nucleophilic acyl substitution. While hydrazine is a potent nucleophile due to the


-effect (lone pair repulsion between adjacent nitrogen atoms), the furan ester is highly resonance-stabilized and unreactive.
  • Microwave Causality: The formation of the

    
     hybridized tetrahedral intermediate represents a massive activation energy barrier. Microwave irradiation selectively superheats the highly polar hydrazine/ethanol matrix, providing the precise activation energy required to force the nucleophilic attack and subsequent ethoxide elimination in just 10 minutes .
    
  • Self-Validation: The target carbohydrazide has significantly lower solubility in cold ethanol compared to the starting ester and excess hydrazine. Upon cooling the vessel in an ice bath, the spontaneous crystallization of a dense white solid serves as immediate, visual confirmation of successful product formation.

Mandatory Visualization: Reaction Workflows

Workflow A Ethyl 5-bromofuran- 2-carboxylate C Step 1: Suzuki Coupling MW, 110°C, 15 min Pd(PPh3)4, K2CO3 A->C B (4-Chlorophenyl) boronic acid B->C D Ethyl 5-(4-chlorophenyl) furan-2-carboxylate C->D Isolation & Purification E Step 2: Hydrazinolysis MW, 100°C, 10 min NH2NH2·H2O, EtOH D->E F 5-(4-Chlorophenyl)furan- 2-carbohydrazide (Target Scaffold) E->F Ice-bath Precipitation

Figure 1: Two-step microwave-assisted synthetic workflow for this compound.

Mechanism Ester Ester Substrate (sp2 Carbonyl) Tetra Tetrahedral Intermediate (sp3 Carbon) High Activation Energy Barrier Ester->Tetra Nucleophilic Attack Nuc Hydrazine (NH2NH2) Alpha-Effect Nucleophile Nuc->Tetra MW Dielectric Heating Accelerates Kinetics Collapse C-O Bond Cleavage & Ethoxide Elimination Tetra->Collapse Rapid under MW Product Carbohydrazide Product + Ethanol Collapse->Product Irreversible

Figure 2: Mechanistic pathway of microwave-accelerated hydrazinolysis via tetrahedral intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

Reagents Required:

  • Ethyl 5-bromofuran-2-carboxylate (1.0 mmol, 219 mg)

  • (4-Chlorophenyl)boronic acid (1.2 mmol, 187 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg)

  • Potassium carbonate (

    
    ) (2.0 mmol, 276 mg)
    
  • Solvent: Degassed Ethanol/Water (1:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add the furan ester, boronic acid, and

    
    .
    
  • Atmosphere Control: Purge the vial with Argon for 5 minutes. Add the Pd(PPh3)4 catalyst, followed by the degassed EtOH/H2O solvent mixture. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the dedicated microwave synthesis reactor. Irradiate at 110 °C for 15 minutes (Dynamic power mode, max 300 W, with high-speed stirring).

  • Workup & Validation: Cool the vial to room temperature via compressed air. The solution will appear dark with black Pd precipitates. Dilute with 10 mL EtOAc and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via short-path silica gel chromatography (Hexane/EtOAc 9:1) to yield the intermediate ester as a pale yellow solid.

Step 2: Synthesis of this compound

Reagents Required:

  • Ethyl 5-(4-chlorophenyl)furan-2-carboxylate (1.0 mmol, ~250 mg)

  • Hydrazine hydrate (80% aqueous solution) (5.0 mmol, ~0.24 mL)

  • Solvent: Absolute Ethanol (3 mL)

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All handling must occur inside a certified fume hood using appropriate PPE.

Step-by-Step Methodology:

  • Preparation: In a clean 10 mL microwave-safe vial, dissolve the ester intermediate in 3 mL of absolute ethanol.

  • Reagent Addition: Slowly add 5.0 equivalents of hydrazine hydrate. Causality Note: A 5-fold excess is strictly required to prevent the formation of unwanted di-acyl hydrazine dimers and to drive the equilibrium entirely to the product side.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 10 minutes (Dynamic power mode, max 200 W) .

  • Self-Validating Isolation: Remove the vial from the reactor and immediately plunge it into an ice-water bath for 15 minutes. The rapid drop in temperature forces the highly crystalline carbohydrazide out of the ethanol solution, forming a thick white precipitate.

  • Filtration: Vacuum filter the precipitate using a Hirsch funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove any residual hydrazine and unreacted ester.

  • Drying: Dry the product under high vacuum at 40 °C for 4 hours to yield pure this compound.

Data Presentation & Optimization

The transition from conventional thermal heating to microwave-assisted synthesis yields profound improvements in both time and environmental impact (E-Factor).

Table 1: Quantitative Comparison of Synthetic Methodologies

MetricConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Step 1 Time (Suzuki) 12 - 18 hours15 minutes~50x faster
Step 2 Time (Hydrazinolysis) 24 - 48 hours10 minutes~140x faster
Overall Yield (2 Steps) 45% - 55%82% - 88%+30% absolute yield
E-Factor (Waste/Product) > 25< 102.5x greener

Table 2: Reaction Optimization for Microwave Hydrazinolysis (Step 2)

EntryHydrazine (eq)Temp (°C)Time (min)Conversion (%)Scientific Observation
11.5801045%Incomplete reaction; starting material remains visible on TLC.
23.01001078%Moderate yield; trace di-acyl impurities detected via LC-MS.
3 5.0 100 10 >98% Optimal; clean, dense precipitation upon cooling.
45.0120585%Thermal degradation products observed; darkening of solution.

References

  • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem / National Institutes of Health (NIH) URL: [Link]

  • Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes Source: European Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

  • Title: Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation Source: ResearchGate / Scientific Publications URL: [Link]

Application Note: Synthesis of Schiff Bases Derived from 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (hydrazones) utilizing 5-(4-chlorophenyl)furan-2-carbohydrazide as the nucleophilic scaffold. These derivatives are of significant interest in medicinal chemistry due to the pharmacophore hybridization of the lipophilic 4-chlorophenyl-furan moiety with the azomethine linker, a combination known to exhibit potent antimicrobial, anti-inflammatory, and tubulin-inhibitory properties.

This document provides two validated methodologies:

  • Conventional Reflux: The robust, scalable "gold standard."

  • Microwave-Assisted Synthesis: A high-throughput, "green chemistry" alternative.

Scientific Rationale & Pre-Synthesis Analysis

The Pharmacophore

The starting material, this compound, contains a terminal amino group (


) capable of nucleophilic attack. The presence of the chlorine atom at the para position of the phenyl ring enhances the lipophilicity (

) of the final molecule, potentially improving cell membrane permeability in biological assays.
Reaction Mechanism

The formation of the Schiff base follows an acid-catalyzed addition-elimination pathway:

  • Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

  • Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by the elimination of a water molecule to generate the thermodynamically stable

    
     (azomethine) bond.
    
Critical Reagent Selection
  • Solvent (Ethanol/Methanol): Protic solvents are essential here. They stabilize the transition states and facilitate proton transfer. Ethanol is preferred for its lower toxicity and suitable boiling point (

    
    ) for reflux.
    
  • Catalyst (Glacial Acetic Acid): While strong mineral acids (HCl) can be used, they may protonate the hydrazide nitrogen, deactivating it as a nucleophile. Glacial acetic acid provides a "soft" acidic environment (

    
    ) sufficient to activate the aldehyde without quenching the hydrazide.
    

Experimental Protocols

Protocol A: Conventional Synthesis (Reflux)

Best for: Gram-scale synthesis, unstable aldehydes, and educational validation.

Materials:

  • This compound (

    
    )
    
  • Aromatic/Heterocyclic Aldehyde (

    
    )
    
  • Absolute Ethanol (

    
    )
    
  • Glacial Acetic Acid (

    
    )
    

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask (RBF), dissolve

    
     of the carbohydrazide in 
    
    
    
    of absolute ethanol. Slight warming may be required.
  • Addition: Add

    
     of the target aldehyde to the solution.
    
  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a water condenser and reflux the mixture on a heating mantle/oil bath at

    
     for 4–6 hours .
    
    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) or Ethyl Acetate:Hexane (3:7). Look for the disappearance of the aldehyde spot.

  • Precipitation: Once complete, concentrate the solvent volume to

    
     under reduced pressure (or simple evaporation). Pour the residue onto crushed ice (
    
    
    
    ).
  • Isolation: A solid precipitate will form. Filter under vacuum using a Buchner funnel.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to yield the pure Schiff base.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, high-throughput screening, and difficult-to-react sterically hindered aldehydes.

Materials:

  • Same stoichiometry as Protocol A.

  • Solvent: Minimal Ethanol (

    
    ) or Solvent-free (neat).
    

Step-by-Step Methodology:

  • Mixing: In a specialized microwave process vial (or open borosilicate beaker if using a modified domestic oven), mix

    
     carbohydrazide and 
    
    
    
    aldehyde.
  • Solvent/Catalyst: Add minimal ethanol (

    
    ) to create a slurry and 1 drop of glacial acetic acid.
    
  • Irradiation: Irradiate at 140–300 Watts for 2–5 minutes .

    • Pulse Method: To prevent overheating/bumping, irradiate in 30-second bursts with 10-second cooling intervals.

  • Workup: Allow the vessel to cool to room temperature. The product often crystallizes directly upon cooling.

  • Wash: Wash the solid with cold ether or cold ethanol to remove unreacted starting materials.

Data Presentation & Logic Flow

Comparative Analysis of Methods
FeatureConventional RefluxMicrowave Assisted
Reaction Time 4 – 8 Hours2 – 10 Minutes
Yield 65 – 75%85 – 95%
Solvent Usage High (

)
Low (

) or None
Purity (Crude) Moderate (Recrystallization required)High (Often wash-only)
Energy Efficiency LowHigh
Mechanistic Pathway Visualization

ReactionMechanism cluster_0 Rate Determining Steps Reactants Reactants (Hydrazide + Aldehyde) Protonation Acid Catalysis (Aldehyde Activation) Reactants->Protonation Glacial AcOH Attack Nucleophilic Attack (Formation of C-N bond) Protonation->Attack R-NH2 attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Acid assisted Product Schiff Base (Azomethine Product) Elimination->Product Stable Imine

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of this compound with aldehydes.

Self-Validation & Characterization (QC)

To ensure the protocol was successful, the researcher must validate the product using the following spectroscopic markers. This acts as a "Self-Validating System."

Infrared Spectroscopy (FT-IR)
  • Success Indicator: Appearance of a sharp band at

    
     . This corresponds to the azomethine (
    
    
    
    ) stretch.[1]
  • Consumption Indicator: Disappearance of the distinct carbonyl doublet or broad amine bands of the starting hydrazide (though the amide carbonyl will remain, often shifted).

  • Furan Ring: Characteristic breathing modes at

    
     .
    
Nuclear Magnetic Resonance ( -NMR)
  • The "Fingerprint" Signal: Look for a singlet between

    
     . This is the azomethine proton (
    
    
    
    ). Its presence confirms the condensation.
  • Amide Proton: The

    
     of the amide linkage usually appears downfield at 
    
    
    
    as a singlet (
    
    
    exchangeable).
  • Absence: The disappearance of the broad

    
     signal (typically 
    
    
    
    ) from the starting hydrazide.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Precipitate Product is soluble in EtOHConcentrate solvent to 1/3 volume and freeze overnight. Add water dropwise to induce turbidity.
Oiling Out Impurities or low mpDecant solvent, scratch flask with glass rod, and triturate with cold petroleum ether.
Low Yield Incomplete reactionCheck pH. If neutral, add more acetic acid. If aldehyde is hindered, switch to Microwave Method.
Multiple Spots (TLC) Hydrolysis or impurityEnsure all glassware is dry. Avoid excess water during workup. Recrystallize.

References

  • Microwave-Assisted Synthesis of Schiff Bases: Kapila, P., et al. (2017).[2] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." Applied Clinical Pharmacology and Toxicology.

  • Furan-2-Carbohydrazide Derivatives: Gangadhara, et al. (2022).[3] "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive.[3]

  • Reaction Mechanism & Catalysis: Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry (Hydrazide Chemistry)."

  • Biological Activity of Furan Schiff Bases: Kouhkan, M., et al. (2015). "Microwave Assisted Synthesis of Schiff Base Ligand." Der Pharma Chemica.

  • General Protocol Validation: Sigma-Aldrich. "Product Specification: this compound."

Sources

Solvent Selection for Recrystallization of Furan-2-Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-FCH-002

Abstract

Furan-2-carbohydrazide (


) is a critical pharmacophore intermediate used in the synthesis of antimicrobial, antiviral, and anticancer agents.[1] Achieving high purity (>99%) is essential to prevent side reactions in subsequent acylation or cyclization steps.[1] This guide details the physicochemical logic for solvent selection, providing a validated protocol for recrystallization that balances yield with impurity rejection.[1] We focus on the Ethanol-based  systems as the primary standard, while offering binary solvent alternatives for difficult batches.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing polarity within the molecule:

  • Furan Ring: Aromatic, heterocyclic, moderately polar (dipole moment ~0.7 D), lipophilic character.[1]

  • Carbohydrazide Moiety (

    
    ):  Highly polar, capable of significant hydrogen bonding (both donor and acceptor).[1]
    

The Solubility Conflict: The hydrazide group drives solubility in polar protic solvents (Water, Methanol), while the furan ring limits solubility in highly aqueous environments and promotes solubility in organic solvents like Ethanol or Ethyl Acetate.[1]

Table 1: Solubility Profile of Furan-2-Carbohydrazide

Data derived from empirical process observations and literature standards.[1][2]

SolventSolubility (Cold, 20°C)Solubility (Hot, Reflux)SuitabilityNotes
Ethanol (Abs.) LowHighExcellent Ideal temperature coefficient for crystallization.[1]
Methanol ModerateVery HighGoodRisk of low recovery due to high cold solubility.[1]
Water LowModeratePoorOften causes "oiling out" or hydrolysis if heated too long.[1]
Ethyl Acetate LowModerateModerateGood for removing polar impurities, but low overall capacity.[1]
Hexane InsolubleInsolubleAnti-SolventUsed only to force precipitation.[1]
Diethyl Ether InsolubleInsolubleAnti-SolventUseful for washing crystals to remove surface mother liquor.[1]

Solvent Selection Strategy (Visualized)

The following decision tree illustrates the logic flow for selecting the optimal solvent system based on initial solubility tests.

SolventSelection Start Start: Crude Furan-2-Carbohydrazide Test1 Test 1: Dissolve in Hot Ethanol (78°C) Start->Test1 Decision1 Does it dissolve completely? Test1->Decision1 PathA Yes: Cool to RT Decision1->PathA Yes PathB No: Try Methanol Decision1->PathB No (Insolubles present) Decision2 Do crystals form? PathA->Decision2 ResultA USE PURE ETHANOL (Standard Protocol) Decision2->ResultA Yes (High Yield) ResultB USE BINARY SYSTEM (Ethanol + Hexane) Decision2->ResultB No (Too Soluble) Decision3 Dissolves in Hot MeOH? PathB->Decision3 ResultC USE METHANOL (Evaporative Crystallization) Decision3->ResultC Yes ResultD CHECK IMPURITIES (Inorganic Salts?) Decision3->ResultD No

Figure 1: Decision logic for selecting the primary recrystallization solvent. Ethanol is the preferred starting point due to its balance of polarity and volatility.

Validated Protocol: Recrystallization from Ethanol

This protocol is designed for a typical synthesis scale (1g – 50g).[1]

Prerequisites
  • Crude Material: Furan-2-carbohydrazide (typically beige/yellow solid).[1][3]

  • Solvent: Absolute Ethanol (EtOH) or Ethanol 95%.[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, hot plate, Buchner funnel.[1]

Step-by-Step Procedure
Phase 1: Dissolution (Saturation) [1][2][4]
  • Place the crude solid in a round-bottom flask.

  • Add a minimum volume of Ethanol.[1] Guideline: Start with 5 mL per gram of solid.[1]

  • Add a magnetic stir bar and attach a reflux condenser.[1]

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation Point:

    • If solid remains: Add EtOH in 1-2 mL increments through the condenser until dissolved.

    • If solution is dark/colored: Add activated charcoal (1-2% w/w) carefully (remove heat source momentarily to prevent boil-over).[1] Boil for 2 minutes.

Phase 2: Hot Filtration (Critical for Purity)

Why? To remove insoluble impurities (dust, polymers) and charcoal.[1]

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Tip: Keep the receiving flask on a hot plate to prevent premature crystallization in the stem.

Phase 3: Nucleation & Growth [2]
  • Allow the filtrate to cool to room temperature undisturbed .

    • Scientific Note: Rapid cooling (ice bath immediately) traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to reject impurities (like unreacted ethyl 2-furoate).[1]

  • Once the flask reaches room temperature, inspect for crystals (white to off-white needles).[1]

  • Optimization: If yield appears low, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

Phase 4: Isolation & Drying
  • Collect crystals via vacuum filtration using a Buchner funnel.[1]

  • Wash: Rinse the filter cake with a small amount of cold Ethanol (or Diethyl Ether) to remove the mother liquor containing dissolved impurities.[1]

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40-50°C for 2-4 hours.

    • Target Melting Point: 77–79 °C [1][2].[1]

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (Impurities: Ester, Acid) Dissolve Dissolve in Hot EtOH (Reflux, 78°C) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Saturated Soln Cool Slow Cooling (RT -> 4°C) Filter->Cool Filtrate Isolate Vacuum Filtration & Cold Wash Cool->Isolate Suspension Pure Pure Crystals (MP: 77-79°C) Isolate->Pure Drying MotherLiquor Mother Liquor (Contains Impurities) Isolate->MotherLiquor Waste

Figure 2: The operational workflow for the purification of furan-2-carbohydrazide.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out (Liquid separates instead of solid)Solution is too concentrated or temperature dropped too fast.[1]Reheat to dissolve.[1][5][6][7][8] Add a seed crystal.[1] Add a small amount of compatible co-solvent (e.g., more Ethanol).[1] Scratch the glass surface.[1][4]
Low Yield Compound is too soluble in cold solvent.[1]concentrate the mother liquor by rotary evaporation to half volume and re-cool. Or, add an anti-solvent (Hexane) dropwise until turbid, then cool.[1][9]
Colored Crystals Oxidation products or conjugated impurities.[1]Recrystallize again using Activated Charcoal.[1] Ensure "Hot Filtration" is performed efficiently.
Melting Point Depression (<76°C) Residual solvent or impurities (Hydrazine salts).[1]Dry for longer period under vacuum.[1] Check NMR for solvent peaks. Wash crystals more thoroughly with Ether.[1]

Safety Considerations

  • Hydrazine Residues: The mother liquor may contain unreacted hydrazine, which is toxic and potentially carcinogenic. Treat waste streams with bleach (sodium hypochlorite) to neutralize hydrazine before disposal, following local EHS regulations.[1]

  • Flammability: Ethanol and Diethyl Ether are highly flammable.[1] Perform all heating in a fume hood away from open flames.

References

  • ChemicalBook. (2025).[1] Furan-2-carbohydrazide Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 77066, 2-Furoic hydrazide. Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for general recrystallization techniques).

  • Zhang, Y., et al. (2010).[1][10] Crystal structure and synthesis of furan-2-carbohydrazide derivatives. Journal of Chemical Crystallography. (Contextual reference for crystal growth methodology).

Sources

In vitro cytotoxicity assay protocols for furan-hydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assay Protocols for Furan-Hydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Assessing the Therapeutic Potential of Furan-Hydrazide Derivatives

Furan-hydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural features, incorporating a furan ring and a hydrazide moiety, make them promising scaffolds for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A critical step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental tools used to determine the concentration at which a compound induces cell death, providing essential data on its potency and therapeutic window.

This guide provides a detailed overview and robust protocols for conducting in vitro cytotoxicity assays tailored for furan-hydrazide derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.

Choosing the Right Assay: A Tale of Two Mechanisms

The selection of an appropriate cytotoxicity assay is paramount. The chemical nature of the test compounds can significantly influence the outcome. Furan-hydrazide derivatives, containing a hydrazide group, may possess reducing properties that can interfere with common cytotoxicity assays.[4][5] Therefore, relying on a single assay is ill-advised. A multi-assay approach, employing methods with different biological endpoints, is essential for validating results. Here, we focus on two primary classes of assays: those that measure metabolic activity and those that assess cell membrane integrity.

Assay TypePrincipleAdvantagesDisadvantages & Considerations for Furan-Hydrazides
MTT / MTS (Metabolic) Colorimetric assays based on the reduction of a tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6]Well-established, cost-effective (MTT), high-throughput, and sensitive. MTS offers a simpler, one-step protocol with a soluble product.[6]Potential for interference : Hydrazide moieties can chemically reduce the tetrazolium salt, leading to a false positive signal (apparent high viability).[5] The insoluble formazan in the MTT assay requires an additional solubilization step.
LDH (Membrane Integrity) Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[7][8]The mechanism is distinct from metabolic assays, making it an excellent orthogonal method for confirmation. It is a direct measure of cytotoxicity (cell death) rather than an indirect measure of viability.Less sensitive for detecting cytostatic effects (inhibition of proliferation without cell death). Serum in the culture medium can contain LDH, leading to high background.[9]

Recommendation: For initial screening, the MTS assay is recommended due to its convenience. However, due to the potential for chemical interference, it is critical to confirm any cytotoxic "hits" or unexpected results (e.g., an increase in signal with higher compound concentration) with the LDH assay .

Visualizing the Assay Principles

The Metabolic Pathway: MTS/MTT Assay

The core of the MTS and MTT assays lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by viable cells.

MTT_Pathway cluster_cell Viable Cell cluster_medium Culture Medium Mitochondria Mitochondria / Cytoplasm Dehydrogenases NAD(P)H-dependent Dehydrogenases Formazan Formazan (Purple, Water-Soluble) Dehydrogenases->Formazan Conversion MTS MTS (Tetrazolium Salt) (Yellow, Water-Soluble) MTS->Dehydrogenases Uptake & Reduction Readout Measure Absorbance (490-500 nm) Formazan->Readout

Caption: Mechanism of the MTS cytotoxicity assay.

The Membrane Integrity Pathway: LDH Assay

The LDH assay operates on a different principle: the detection of a released intracellular enzyme following the loss of membrane integrity.

LDH_Workflow cluster_0 Intact Cell cluster_1 Lysed Cell cluster_2 Assay Reaction in Supernatant LDH_in LDH (inside cell) Membrane Compromised Membrane LDH_in->Membrane Cytotoxic Event LDH_out Released LDH Reaction Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction Catalyzes NADH NADH Reaction->NADH Diaphorase Diaphorase NADH->Diaphorase Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Diaphorase Formazan_LDH Formazan (Red) Diaphorase->Formazan_LDH Readout Measure Absorbance (~490 nm) Formazan_LDH->Readout

Caption: Mechanism of the LDH cytotoxicity assay.

Experimental Protocols

PART 1: General Experimental Workflow

The overall process for screening furan-hydrazide derivatives is systematic, involving careful planning, execution, and analysis.

general_workflow prep 1. Preparation - Prepare compound stock solutions - Culture cells to log phase seeding 2. Cell Seeding - Harvest and count cells - Seed into 96-well plates prep->seeding treatment 3. Compound Treatment - Add serial dilutions of compounds - Include all necessary controls seeding->treatment incubation 4. Incubation - Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation assay 5. Perform Assay - Add MTS or collect supernatant for LDH incubation->assay readout 6. Data Acquisition - Read absorbance on a plate reader assay->readout analysis 7. Data Analysis - Calculate % viability - Determine IC50 values readout->analysis

Caption: General workflow for in vitro cytotoxicity screening.

PART 2: Protocol for MTS Assay

This protocol is adapted from commercially available kits and standard laboratory procedures.[10][11][12][13]

A. Materials and Reagents

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furan-hydrazide derivatives dissolved in sterile DMSO (e.g., 10-50 mM stock)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • MTS reagent solution (containing an electron coupling reagent like PES)[12][13]

  • Sterile 96-well flat-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin, Cisplatin)

B. Step-by-Step Procedure

  • Cell Seeding:

    • Culture cells until they are in the logarithmic growth phase.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000–15,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.[9]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan-hydrazide derivatives in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.[9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Plate Setup (Essential Controls):

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the same concentration of DMSO used in the compound dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

      • Compound Interference Control (Cell-Free): Wells with medium and the highest concentration of your compound (no cells) to check for direct reduction of MTS.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay and Data Acquisition:

    • Add 20 µL of the MTS reagent directly to each well.[11][13]

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.[10][14]

PART 3: Protocol for LDH Cytotoxicity Assay

This protocol is a confirmatory assay based on standard kits.[7][15][16]

A. Materials and Reagents

  • All materials from the MTS assay.

  • LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control.

B. Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTS protocol. The plate setup should include an additional control:

      • Maximum LDH Release Control: Untreated cells that will be lysed with Lysis Buffer before supernatant collection.

  • Supernatant Collection:

    • Just before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.

    • Centrifuge the entire 96-well plate at 250 x g for 5 minutes to pellet any cells or debris.[15]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • LDH Reaction and Data Acquisition:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the assay buffer and substrate).

    • Add 100 µL of the prepared Reaction Mix to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

    • Add 50 µL of Stop Solution to each well.[15]

    • Measure the absorbance at 490 nm within 1 hour.[7][8]

Data Analysis and Interpretation

1. Background Correction: Subtract the average absorbance of the Medium Blank from all other absorbance readings.

2. Calculation of Percent Viability (MTS Assay): Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

3. Calculation of Percent Cytotoxicity (LDH Assay): Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Experimental Release: Absorbance from compound-treated cells.

  • Spontaneous Release: Absorbance from untreated/vehicle control cells.

  • Maximum Release: Absorbance from cells lysed with Triton X-100.

4. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. This value is determined by plotting the percent viability against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.

Sample Data Table (MTS Assay):

Compound Conc. (µM)Absorbance (490nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
10.95 ± 0.0576.0%
100.61 ± 0.0448.8%
500.22 ± 0.0317.6%
1000.10 ± 0.028.0%
Medium Blank0.05 ± 0.01N/A

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination.[9] Phenol red or serum components in the medium interfering with the assay.[9][17]Inspect plates for contamination. Use a phenol red-free medium for the assay incubation step. For the LDH assay, consider using a low-serum medium.
Low Signal / Low Absorbance Cell seeding density is too low.[9] Insufficient incubation time with the assay reagent. Incomplete solubilization of formazan crystals (MTT assay).Optimize cell seeding density with a titration experiment. Increase incubation time with the assay reagent (e.g., up to 4 hours for MTS). Ensure complete mixing after adding solubilization buffer (MTT).
Inconsistent Results / High Variability "Edge effect" in the 96-well plate.[9] Inconsistent cell seeding or pipetting errors. Cells are unhealthy or past their optimal passage number.Do not use the outer wells for experimental samples; fill them with sterile PBS or medium.[9] Use calibrated multichannel pipettes. Ensure cells are in the log growth phase and within a low passage number range.
Apparent Increase in Viability with Higher Compound Conc. (MTS/MTT) The furan-hydrazide compound is directly reducing the tetrazolium salt.[5] The compound is colored and absorbs at the measurement wavelength.Run a cell-free control with the compound and assay reagent. If interference is confirmed, the LDH assay is a more reliable alternative. Subtract the absorbance of the compound-only control from the experimental wells.

References

  • ResearchGate. (n.d.). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity | Request PDF. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Academia.edu. (n.d.). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.8. Cell Proliferation/MTS Assay. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Retrieved from [Link]

  • Dojindo Molecular Technologies. (2017, May 1). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1, and (c) SW-620 cells. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of FUR and its solid dispersion in different media. Retrieved from [Link]

  • Al-Japairai, K. A. S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Pharmaceuticals. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623 MTT/]([Link] MTT/)

  • Pereira, C. V., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2021, December 15). Experimental study of a new furan-2-ylmethylene-hydrazide as a corrosion inhibitor in acidic media. Retrieved from [Link]

  • Abdel-Rahman, L. H., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Bioactive 1,3,4-Oxadiazoles from 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for transforming 5-(4-chlorophenyl)furan-2-carbohydrazide into functionalized 1,3,4-oxadiazole scaffolds. The 5-(4-chlorophenyl)furan moiety is a privileged pharmacophore, exhibiting significant antimicrobial and anti-inflammatory potential due to the lipophilic nature of the chlorophenyl group combined with the electron-rich furan ring.

This note covers three distinct synthetic pathways to access diverse oxadiazole derivatives:

  • Dehydrative Cyclization (via POCl₃) to access 2,5-disubstituted systems.

  • Thione Formation (via CS₂/KOH) to access 2-mercapto analogs.

  • Oxidative Cyclization (via I₂/K₂CO₃) to access 2-aryl derivatives under mild conditions.

Retrosynthetic Analysis & Pathway Selection

The this compound (1 ) serves as a divergent intermediate. Selection of the synthetic route depends entirely on the desired substitution at the 2-position of the oxadiazole ring.

SyntheticPathways Start 5-(4-Chlorophenyl) furan-2-carbohydrazide (1) RouteA Route A: POCl3 + Ar-COOH Start->RouteA RouteB Route B: CS2 + KOH Start->RouteB RouteC Route C: Ar-CHO + I2/K2CO3 Start->RouteC ProdA 2,5-Disubstituted 1,3,4-Oxadiazole RouteA->ProdA Cyclodehydration ProdB 1,3,4-Oxadiazole- 2-thione (Thiol) RouteB->ProdB Cyclodesulfurization ProdC 2,5-Diaryl 1,3,4-Oxadiazole RouteC->ProdC Oxidative Cyclization

Figure 1: Divergent synthetic pathways from the parent hydrazide.

Protocol A: Dehydrative Cyclization (POCl₃ Method)

Target: 2-Aryl-5-(5-(4-chlorophenyl)furan-2-yl)-1,3,4-oxadiazoles.

Mechanism & Rationale

This method utilizes Phosphorus Oxychloride (POCl₃).[1][2][3][4] It acts as both a solvent and a dehydrating agent.[4] The mechanism involves the activation of the carboxylic acid to an acyl chloride in situ (or mixed anhydride), followed by nucleophilic attack by the hydrazide, and subsequent ring closure via elimination of water (dehydration).

Critical Control Point: POCl₃ is highly reactive with water. Moisture control is essential to prevent violent hydrolysis and reduced yields.

Experimental Procedure
  • Preparation: In a clean, dry 100 mL round-bottom flask (RBF), place This compound (1.0 mmol) and the appropriate aromatic carboxylic acid (1.0 mmol).

  • Addition: Add POCl₃ (5-7 mL) carefully.

    • Safety Note: Perform this in a fume hood. POCl₃ releases HCl gas upon reaction.

  • Reflux: Attach a calcium chloride guard tube. Reflux the mixture on an oil bath at 100–110°C for 6–8 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~100 g) with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Neutralization: Neutralize the acidic solution with 10% NaHCO₃ or 20% NaOH solution until pH ~8. The solid product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol or methanol/DMF mixtures.

Protocol B: Synthesis of Oxadiazole-2-thiones (CS₂ Method)

Target: 5-(5-(4-Chlorophenyl)furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Mechanism & Rationale

This reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate. Subsequent ring closure releases H₂S. The product exists in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in the solid state.

ThioneMech Hydrazide Hydrazide CS2 CS2 / KOH Hydrazide->CS2 Inter Potassium Dithiocarbazate CS2->Inter Cyclic Cyclization (-H2S) Inter->Cyclic Product Oxadiazole-2-thione Cyclic->Product

Figure 2: Mechanism of thione formation via dithiocarbazate.

Experimental Procedure
  • Dissolution: Dissolve This compound (0.01 mol) in Ethanol (30 mL) containing KOH (0.015 mol).

  • Addition: Add Carbon Disulfide (CS₂) (0.02 mol) dropwise to the solution.

    • Observation: The solution may turn yellow/orange due to dithiocarbazate formation.

  • Reflux: Heat the mixture under reflux for 10–12 hours until the evolution of H₂S gas ceases (test with lead acetate paper—it turns black if H₂S is present).

  • Workup: Concentrate the solvent to 1/3 of its volume. Dilute with ice-cold water.

  • Acidification: Acidify the solution with dilute HCl (pH 2–3). The mercapto-oxadiazole will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

Protocol C: Oxidative Cyclization (Iodine/K₂CO₃ Method)

Target: 2,5-Diaryl-1,3,4-oxadiazoles (Metal-free, mild conditions).[5]

Mechanism & Rationale

This is a two-step "one-pot" or sequential protocol. First, the hydrazide condenses with an aldehyde to form a Schiff base (hydrazone) . Second, molecular iodine (I₂) induces oxidative cyclization of the hydrazone. This method is superior to POCl₃ for acid-sensitive substrates.

Experimental Procedure
  • Step 1 (Hydrazone Formation):

    • Mix the hydrazide (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (10 mL) with a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux for 2–4 hours.

    • Checkpoint: Isolate the hydrazone precipitate if desired, or proceed directly (one-pot).

  • Step 2 (Cyclization):

    • To the hydrazone solution (or resuspended solid in Dioxane/Ethanol), add K₂CO₃ (3.0 mmol) and Iodine (I₂) (1.2 mmol).

    • Stir the mixture at 70–80°C for 4–6 hours .

    • Color Change: The deep color of iodine should fade as it is consumed.

  • Workup: Treat the mixture with 5% Sodium Thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine.

  • Extraction: Extract with dichloromethane (DCM) or filter the precipitate if solid forms upon water addition.

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane) is often required for high purity.

Data Summary & Comparison

ParameterPOCl₃ Method (Route A)CS₂/KOH Method (Route B)I₂/K₂CO₃ Method (Route C)
Reaction Type Dehydrative CyclizationCyclodesulfurizationOxidative Cyclization
Reagents POCl₃ (Solvent/Reagent)CS₂, KOH, EtOHAldehyde, I₂, K₂CO₃
Reaction Time 6–8 Hours10–12 Hours4–6 Hours (Step 2)
Temp 100–110°C78°C (Reflux)70–80°C
Typical Yield 75–85%65–75%70–80%
Key Advantage High yields, simple workupAccess to Thione/ThiolMild, metal-free
Safety Risk Corrosive, water-reactiveFlammable, toxic (CS₂)Iodine staining

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

  • National Institutes of Health (PMC). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • MDPI. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (Describes hydrazone cyclization relevant to furan derivatives). [Link]

Sources

Application Note: Cyclization Methods for 5-(4-Chlorophenyl)furan-2-carbohydrazide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The 5-(4-chlorophenyl)furan core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent antimicrobial, antitubercular, and anticancer agents[1]. The primary synthetic gateway to these diverse therapeutic agents is 5-(4-chlorophenyl)furan-2-carbohydrazide , a highly versatile nucleophilic precursor.

This application note details the divergent cyclization methodologies used to transform this carbohydrazide into three distinct, pharmacologically valuable five-membered heterocycles: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[2]. By precisely controlling the electrophilic coupling partners and the pH of the reaction medium, researchers can dictate the thermodynamic outcome of the cyclization, ensuring high-fidelity scaffold generation.

Pathway Visualization

CyclizationPathways Precursor 5-(4-Chlorophenyl)furan- 2-carbohydrazide AcylSemi Acylsemicarbazide Intermediate Precursor->AcylSemi Ar-COOH, POCl3 or Ar-COCl ThioSemi Thiosemicarbazide Intermediate Precursor->ThioSemi R-NCS EtOH, Reflux OxaThiol 1,3,4-Oxadiazole-2-thiol Precursor->OxaThiol CS2, KOH, EtOH Reflux, then HCl OxaAryl 2-Aryl-1,3,4-oxadiazole AcylSemi->OxaAryl POCl3, Heat (Dehydration) ThiaAryl 1,3,4-Thiadiazole AcylSemi->ThiaAryl Lawesson's Reagent THF, Reflux ThioSemi->ThiaAryl Conc. H2SO4 Cold to RT Triazole 1,2,4-Triazole-3-thiol ThioSemi->Triazole NaOH (aq), Reflux then HCl

Fig 1. Divergent cyclization pathways of this compound.

Experimental Protocols & Causality

Protocol I: Base-Mediated Dithiocarbazate Cyclization (1,3,4-Oxadiazole-2-thiols)

This method generates oxadiazole-2-thiols, which exist in a dynamic thiol-thione tautomeric equilibrium that heavily favors the thione form in the solid state[2][3].

Mechanistic Causality: The reaction relies on the nucleophilic attack of the hydrazide's terminal nitrogen onto the electrophilic carbon of carbon disulfide (CS₂). Potassium hydroxide (KOH) is critical; it deprotonates the hydrazide, significantly enhancing its nucleophilicity[4]. The intermediate potassium dithiocarbazate requires elevated temperatures to undergo intramolecular cyclization, expelling hydrogen sulfide (H₂S) to close the oxadiazole ring[2].

Step-by-Step Procedure:

  • Initiation: Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Activation: Add KOH (15 mmol) and stir at room temperature for 30 minutes until a clear solution is obtained.

  • Coupling: Dropwise, add CS₂ (20 mmol) under a fume hood. Caution: CS₂ is highly flammable and toxic.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12–14 hours until H₂S evolution ceases.

  • Isolation: Cool the mixture to room temperature, pour over 100 g of crushed ice, and acidify with 1N HCl to pH 3–4. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation & Quality Control: The reaction is self-indicating. The initial heterogeneous mixture becomes a clear yellow solution as the dithiocarbazate salt forms. Upon acidification, the sudden precipitation of a pale yellow solid confirms the protonation of the thiolate and successful ring closure. FTIR validation will show the disappearance of the hydrazide C=O stretch (~1650 cm⁻¹) and the appearance of a C=N stretch (~1610 cm⁻¹) and C=S stretch (~1080 cm⁻¹).

Protocol II: Acid-Catalyzed Dehydrative Cyclization (2-Aryl-1,3,4-oxadiazoles)

This protocol is utilized to append an additional aryl group to the heterocycle, creating extended conjugated systems[1][5].

Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as a dual-purpose reagent: a solvent and a powerful Vilsmeier-Haack type dehydrating agent[1]. It activates the aromatic carboxylic acid by converting it in situ to an acid chloride, which rapidly acylates the hydrazide to form a diacylhydrazine intermediate. POCl₃ then facilitates the enolization of the carbonyl oxygen and acts as a leaving group, driving the cyclodehydration to form the fully conjugated 1,3,4-oxadiazole ring[5].

Step-by-Step Procedure:

  • Preparation: Combine this compound (10 mmol) and a substituted aromatic carboxylic acid (10 mmol) in a dry flask.

  • Solvation & Activation: Carefully add POCl₃ (15 mL).

  • Cyclodehydration: Reflux the mixture at 100–110 °C for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quenching: Cool the mixture to room temperature and pour it dropwise over 200 g of crushed ice with vigorous stirring. Causality: Exothermic hydrolysis of excess POCl₃ requires careful temperature control to prevent product degradation.

  • Neutralization: Neutralize the aqueous suspension with saturated NaHCO₃ solution until effervescence stops (pH ~7.5). Filter, wash with water, and dry.

Self-Validation & Quality Control: The progression is marked by the complete dissolution of the starting materials into the POCl₃ matrix. Successful cyclization is validated during the quench phase: the immediate precipitation of a solid free from the distinct odor of the starting carboxylic acid indicates complete conversion.

Protocol III: Base-Promoted Thiosemicarbazide Cyclization (1,2,4-Triazole-3-thiols)

This sequence redirects the scaffold toward the 1,2,4-triazole core via a thiosemicarbazide intermediate[3].

Mechanistic Causality: The synthesis requires a two-step sequence. First, the hydrazide reacts with an isothiocyanate to form an acyclic thiosemicarbazide. In the second step, refluxing in aqueous NaOH deprotonates the internal nitrogen, driving an intramolecular nucleophilic attack on the thiocarbonyl carbon[3]. The basic medium is essential to prevent premature elimination of H₂S (which would yield a thiadiazole) and instead promotes the loss of water to form the triazole ring[2].

Step-by-Step Procedure:

  • Intermediate Formation: Reflux the carbohydrazide (10 mmol) and an aryl isothiocyanate (10 mmol) in 30 mL of ethanol for 4 hours. Cool and filter the precipitated thiosemicarbazide.

  • Basic Cyclization: Suspend the isolated intermediate in 2N NaOH (aq) (20 mL).

  • Reflux: Heat the suspension to reflux for 4–6 hours.

  • Precipitation: Cool the solution and acidify with dilute HCl to pH 4. Filter the precipitated 1,2,4-triazole-3-thiol and recrystallize from aqueous ethanol.

Self-Validation & Quality Control: The thiosemicarbazide intermediate is a distinct, brightly colored solid. During the NaOH reflux, this solid dissolves completely as it forms the water-soluble sodium salt of the triazole-thiol. Acidification of this clear solution triggers immediate precipitation of the product, serving as a physical confirmation of the structural rearrangement.

Quantitative Data & Validation Metrics

The following table summarizes the expected yields, reaction times, and key spectroscopic markers used to validate the successful cyclization of the this compound precursor.

Target ScaffoldReagents & ConditionsReaction TimeTypical YieldKey Validation Metric (FTIR/NMR)
1,3,4-Oxadiazole-2-thiol CS₂, KOH, EtOH (Reflux)12–14 h75–82%IR: C=N (~1610 cm⁻¹), C=S (~1080 cm⁻¹)
2-Aryl-1,3,4-oxadiazole Ar-COOH, POCl₃ (110 °C)6–8 h68–85%IR: Disappearance of NH (~3200 cm⁻¹)
1,3,4-Thiadiazole Lawesson's Reagent, THF4–6 h60–70%IR: C-S-C stretch (680–720 cm⁻¹)
1,2,4-Triazole-3-thiol 1. R-NCS 2. NaOH (Reflux)8–10 h70–78%NMR: Shift of SH proton (~13.5 ppm)

References

  • [1] Title: Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. Source: nih.gov. URL:

  • [2] Title: Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring. Source: semanticscholar.org. URL:

  • [3] Title: 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism. Source: researchgate.net. URL:

  • [4] Title: Review of synthesis process of 1,3,4-oxadiazole analogs. Source: growingscience.com. URL:

  • [5] Title: Synthesis of 2-(3-bromonaphtho[2,1-b]furan-2-yl)-5-substituted-1,3,4-oxadiazoles as potential antimicrobial agents. Source: ijpcbs.com. URL:

Sources

Application Note: HPLC Method Development and Validation for the Purity Determination of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & The Analytical Challenge

The compound 5-(4-Chlorophenyl)furan-2-carbohydrazide (Molecular Weight: 236.65 g/mol ) is a critical synthetic intermediate frequently utilized in the development of biologically active heterocycles, such as oxadiazoles and triazoles[1]. From a chromatographic perspective, this molecule presents a dichotomous structural challenge:

  • Hydrophobic Tail: The 4-chlorophenyl group is highly lipophilic, driving strong retention on reversed-phase (RP) stationary phases.

  • Polar, Basic Head: The furan-2-carbohydrazide moiety is polar and contains a basic terminal nitrogen (-NHNH₂).

If the analytical method is not rigorously optimized, the basic nitrogen will act as a nucleophile, engaging in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support matrix. This phenomenon manifests as severe peak tailing, which compromises resolution and invalidates purity calculations.

Method Development Rationale: The Causality of Choice

To engineer a robust, , every parameter must be selected with deliberate mechanistic intent[2].

Stationary Phase Selection

A standard, non-end-capped C18 column will fail for this analyte due to silanol activity. We mandate the use of a highly end-capped, high-purity silica C18 column (e.g., Zorbax Eclipse Plus C18). The dense end-capping shields the basic hydrazide from the underlying silica, ensuring a Gaussian peak shape. Alternatively, a Pentafluorophenyl (PFP) phase can be utilized to exploit π-π interactions with the halogenated aromatic ring, providing orthogonal selectivity if co-eluting impurities are discovered during stress testing.

Mobile Phase & pH Control

Hydrazides are weak bases. To prevent peak tailing, we must control the ionization state of both the analyte and the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This is significantly below the pKa of residual silanols (pKa ~3.5–4.5), keeping them fully protonated and neutral. Consequently, secondary ion-exchange interactions are abolished[2]. TFA also acts as a weak ion-pairing agent, further sharpening the carbohydrazide peak.

Gradient Elution Dynamics

An isocratic method is insufficient for purity determination. A highly aqueous isocratic run would cause hydrophobic impurities (e.g., unreacted 4-chlorophenylboronic acid or dimeric degradants) to be retained indefinitely, eventually ghosting in subsequent runs. Conversely, a high-organic isocratic method would cause polar synthetic precursors (like hydrazine hydrate) to co-elute in the void volume (


). Therefore, a linear gradient from 10% to 90% organic modifier  is employed to compress the bandwidth of late eluters while adequately resolving early-eluting polar impurities.

Visual Workflow

HPLC_Workflow A 1. Analyte Profiling (CID 705834) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase (0.1% TFA, pH ~2.0) B->C D 4. Gradient Design (10% to 90% Organic) C->D E 5. System Suitability (USP <621>) D->E F 6. Method Validation (ICH Q2(R2)) E->F

Figure 1: Systematic HPLC method development workflow for hydrazide purity analysis.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the "Resolution Solution" proves the system's ability to separate the active pharmaceutical ingredient (API) from its closest known synthetic precursor.

Chromatographic Conditions & Gradient Profile

Table 1: Optimized HPLC Conditions

ParameterOptimized Setting
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 254 nm (Optimal for conjugated phenyl-furan system)
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (80:20, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Retain polar precursors (e.g., hydrazine)
2.09010Isocratic hold to stabilize baseline
12.01090Linear ramp to elute main API and impurities
15.01090High-organic wash for hydrophobic degradants
15.19010Return to initial conditions
20.09010Column re-equilibration
Step-by-Step Sample Preparation & Execution
  • Diluent Preparation: Mix 800 mL of LC-MS grade water with 200 mL of acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions (10% B) prevents solvent-shock, which can cause peak splitting or fronting upon injection.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of acetonitrile with brief sonication, then make up to volume with the diluent.

  • Resolution Solution (The Self-Validation Step): Spike 1.0 mL of the Standard Preparation with 10 µg of furan-2-carboxylic acid (a common polar synthetic precursor).

  • Sequence Execution:

    • Inject Blank (Diluent) × 1

    • Inject Resolution Solution × 1 (System halts if Resolution

      
      )
      
    • Inject Standard Preparation × 6 (System halts if %RSD > 2.0%)

    • Inject Unknown Samples

System Suitability & Lifecycle Validation

Before reporting any purity data, the chromatographic system must pass suitability criteria defined by[3].

Table 3: System Suitability Requirements

ParameterAcceptance Criteria (USP <621>)Mechanistic Indicator
Retention Time (RT) ~ 8.5 min (± 0.2 min)Pump flow stability and phase consistency
Resolution (

)
≥ 2.0Baseline separation from nearest impurity
Tailing Factor (

)
≤ 1.5Absence of secondary silanol interactions
Theoretical Plates (

)
≥ 5000Column efficiency and packing integrity
Injection Precision %RSD ≤ 2.0% (n=6)Autosampler accuracy and sample stability
ICH Q2(R2) Validation Parameters

Once the method is developed, it must undergo formal validation according to the [4]. For an impurity/purity assay, the following parameters are mandatory[5]:

  • Specificity: Demonstrated by forced degradation studies (acid, base, peroxide, heat, and light) ensuring the main peak is spectrally pure (via Peak Purity Diode Array Detection) and free from co-eluting degradants.

  • Linearity & Range: Must be established from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the nominal specification limit.

  • Accuracy: Evaluated by spiking known quantities of impurities into the API matrix at 50%, 100%, and 150% of the specification limit, ensuring recovery is between 95.0% and 105.0%.

References

  • Title: PubChem Compound Summary for CID 705834, this compound Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL: [Link]

  • Title: USP General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Sources

Crystal growth techniques for X-ray diffraction of furan carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Growth Techniques for X-Ray Diffraction of Furan Carbohydrazides

Executive Summary

Furan carbohydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, analgesic, and anticancer activities. However, their structural elucidation via Single Crystal X-ray Diffraction (SCXRD) is often impeded by their tendency to form microcrystalline powders or solvated oils rather than diffraction-quality single crystals.

This guide provides a rigorous, field-proven protocol for growing X-ray quality crystals of furan carbohydrazides. Unlike generic guides, this protocol accounts for the specific physicochemical properties of the furan ring (acid sensitivity,


-stacking potential) and the carbohydrazide linker (hydrogen bond donor/acceptor capability).

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, you must understand the solubility profile. Furan carbohydrazides typically exhibit:

  • High Solubility: DMSO, DMF, Pyridine.

  • Moderate Solubility (Temperature Dependent): Ethanol, Methanol, Acetonitrile, Ethyl Acetate.[1]

  • Low Solubility (Anti-solvents): Diethyl ether, Hexane, Pentane, Water (often).

Critical Constraint: Furan rings are sensitive to strong acids, which can catalyze ring opening. Avoid highly acidic solvent mixtures.

Table 1: Solvent Systems for Furan Carbohydrazides
Solvent SystemMethodSuitabilityNotes
Ethanol (Abs.) Slow EvaporationHigh The "Gold Standard" for hydrazides. Often yields blocks.
Methanol Slow CoolingHigh Good for derivatives with high melting points.
DMF / Diethyl Ether Vapor DiffusionMedium Use when compound is only soluble in high-boiling solvents.
Acetonitrile Slow EvaporationMedium Good for non-polar substituted furan derivatives.
DMSO / Water LayeringLow Risk of hydrolysis; use only if organic solvents fail.

Detailed Experimental Protocols

Protocol A: Thermodynamic Slow Evaporation (The Standard)

Best for: Stable compounds with moderate solubility in alcohols.

Mechanism: Controlled removal of solvent increases concentration slowly, allowing molecules to organize into the lattice driven by N-H···O hydrogen bonding without kinetic trapping.

  • Preparation: Weigh 15–20 mg of the furan carbohydrazide derivative into a clean 20 mL scintillation vial.

  • Dissolution: Add HPLC-grade Ethanol (or Methanol) dropwise while warming the vial on a hotplate (approx. 40–50°C).

    • Expert Tip: Add solvent until the solid just dissolves. Then add 0.5 mL excess solvent. This prevents immediate precipitation upon cooling.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a fresh, dust-free vial. Dust particles act as uncontrolled nucleation sites, yielding microcrystals.

  • Vessel Setup: Cover the vial with Parafilm.[2] Pierce 3–5 small holes in the Parafilm using a 22G needle.

  • Incubation: Place the vial in a vibration-free environment at ambient temperature (20–25°C).

  • Observation: Inspect daily under polarized light. Harvest crystals when they reach 0.2–0.4 mm (typically 3–7 days).

Protocol B: Vapor Diffusion (The "Rescue" Method)

Best for: Compounds that are only soluble in DMF/DMSO or tend to "oil out" in alcohols.

Mechanism: The volatile anti-solvent (Ether) diffuses into the non-volatile solvent (DMF), slowly lowering the solubility capacity of the mixture and forcing crystallization.

  • Inner Vessel: Dissolve 20 mg of sample in the minimum amount of DMF (approx. 0.5–1.0 mL) in a small (1.5 mL) GC vial or Durham tube. Ensure the solution is clear.

  • Outer Vessel: Place the small vial inside a larger 20 mL scintillation vial.

  • Anti-solvent Addition: Carefully add Diethyl Ether (approx. 5–8 mL) to the outer vial.

    • Critical: Do not let the ether spill into the inner vial. The liquid levels should not touch.

  • Sealing: Tightly cap the outer 20 mL vial.

  • Equilibration: The ether vapor will diffuse into the DMF over 1–2 weeks.

  • Harvesting: Crystals will grow on the walls of the inner vial.

Protocol C: Convection-Driven Slow Cooling

Best for: Highly crystalline but insoluble derivatives.

  • Setup: Dissolve the compound in boiling Ethanol or Acetonitrile in a heavy-walled test tube.

  • Insulation: Place the test tube inside a Dewar flask filled with hot water (matching the solvent boiling point).

  • Cooling: Allow the entire system to cool to room temperature over 24–48 hours. The Dewar provides a linear cooling ramp, promoting few, large nucleation events.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound precipitates as an amorphous liquid before organizing into a lattice. Common in flexible hydrazone chains.

  • Solution: Triturate the oil with cold pentane to induce solidification. Redissolve the solid and try Protocol B (Diffusion) at a lower temperature (4°C).

Issue: Twinning (Intergrown Crystals)

  • Cause: Rapid growth or high supersaturation.

  • Solution: Dilute the starting solution by 20%. Switch from Methanol to Ethanol/Toluene (1:1) to change the viscosity and slowing diffusion.

Issue: Microcrystals (Powder)

  • Cause: Too many nucleation sites.[3][4]

  • Solution: Filter the solution more rigorously (0.2 µm). Reduce the number of holes in the Parafilm (Protocol A) to slow evaporation.

Decision Matrix (Workflow)

The following diagram illustrates the logical decision process for selecting the correct crystallization technique based on your compound's solubility profile.

CrystalGrowthWorkflow Start Start: Furan Carbohydrazide Sample SolubilityTest Step 1: Solubility Profiling (Ethanol/MeOH) Start->SolubilityTest HighSol Soluble at RT SolubilityTest->HighSol High ModSol Soluble only when Hot SolubilityTest->ModSol Moderate Insol Insoluble in Alcohols SolubilityTest->Insol Low MethodA Method A: Slow Evaporation (Restrict airflow) HighSol->MethodA MethodC Method C: Slow Cooling (Dewar/Insulation) ModSol->MethodC DMFCheck Check Solubility in DMF/DMSO Insol->DMFCheck Result Check Crystal Quality (Polarized Microscopy) MethodA->Result MethodC->Result MethodB Method B: Vapor Diffusion (DMF + Et2O) DMFCheck->MethodB Soluble Layering Solvent Layering (DMSO + Water) DMFCheck->Layering Insoluble MethodB->Result Layering->Result

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solvent interaction.

References

  • Synthesis and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. SciSpace/European Journal of Chemistry.

  • Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate. IUCrData / PubMed Central.

  • Growing Single Crystals: Slow Solvent Evaporation. University of York, Chemistry Teaching Labs.

  • Crystal Growing Tips and Methods. University of Pennsylvania X-Ray Crystallography Facility. (Generalized reference for vapor diffusion protocols).

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in furan-2-carboxylic acid hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 2-Furoic Hydrazide Synthesis

Introduction: The Senior Scientist’s Perspective

Welcome. If you are reading this, you are likely staring at a flask containing a dark tarry mixture, a stubborn unreacted solid, or a yield that barely justifies the effort.

The synthesis of furan-2-carbohydrazide (2-furoic hydrazide) is deceptively simple on paper: a nucleophilic acyl substitution between a furan derivative and hydrazine. However, in practice, the unique electronic properties of the furan ring—specifically its sensitivity to acid-catalyzed ring opening and its tendency to act as a diene—combined with the bifunctional nature of hydrazine, create specific "failure modes" that are not present in the synthesis of standard benzoic acid hydrazides.

This guide is not a recipe; it is a diagnostic tool. We will dismantle the reaction parameters to isolate the root cause of your low yields.

Module 1: The Starting Material (The #1 Failure Mode)

Q: I am using furan-2-carboxylic acid (2-furoic acid) directly with hydrazine hydrate. Why is my yield <20%?

A: You are fighting thermodynamics. Direct reaction between a carboxylic acid and an amine (hydrazine) at standard temperatures results in an acid-base reaction, not amidation.

  • The Salt Trap: The hydrazine deprotonates the carboxylic acid to form hydrazinium 2-furoate (salt).

  • The Thermal Barrier: To convert this salt to the amide (hydrazide), you must heat it to

    
     to drive off water.
    
  • The Furan Sensitivity: At these temperatures, the electron-rich furan ring is prone to decarboxylation (to furan, which boils off) or polymerization (tar formation).[1]

The Fix: Switch to Ethyl 2-furoate or Methyl 2-furoate . Esters are "activated" electrophiles compared to the carboxylate anion. The reaction proceeds smoothly at reflux temperatures of ethanol (


), preserving the furan ring.

Module 2: Stoichiometry & The Dimer Trap

Q: I isolated a white solid, but it melts at >200°C (Lit. mp is ~77-80°C). What did I make?

A: You synthesized


-di(2-furoyl)hydrazine  (The Dimer).

The Mechanism of Failure: Hydrazine is a bifunctional nucleophile. Once a single hydrazine molecule attacks one ester molecule, it forms the desired hydrazide (


). However, this product still contains a nucleophilic 

group.
  • If hydrazine is the limiting reagent (or present in only slight excess), the product will attack another molecule of ester.

  • Result: A highly stable, insoluble, symmetric dimer.

The Fix:

  • Rule of Thumb: Use a 3:1 to 5:1 molar excess of hydrazine hydrate relative to the ester.

  • Process: Add the ester slowly to the hydrazine solution. This ensures that at the moment of mixing, the concentration of hydrazine is always higher than the concentration of the newly formed product.

Module 3: Reaction Conditions & Work-up

Q: My reaction mixture turned black/dark brown. Is my product gone?

A: Likely, yes. This indicates Furan Ring Opening . Furan is an electron-rich heterocycle. While stable to base, it is extremely sensitive to acidic conditions or oxidative stress at high temperatures.

  • Cause 1: Acidic Impurities. If your starting ester contained residual acid catalyst (e.g.,

    
     from esterification), it will catalyze the cleavage of the furan ring, leading to polymerization (tars).
    
  • Cause 2: Oxidation. Hydrazine at high temperatures can act as a reducing agent, but in the presence of air and trace metals, complex redox cycles can degrade the furan.

The Fix:

  • Neutralize your starting ester (wash with

    
    ).
    
  • Run the reaction under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Do not exceed

    
     (Ethanol reflux is the safety limit).
    
Q: I obtained a clear solution, but when I poured it into water, nothing precipitated. Where is my product?

A: It is dissolved in the water.[2][3][4] Unlike hydrophobic benzohydrazides, furan-2-carbohydrazide is moderately soluble in water , especially if the water contains residual hydrazine (which acts as a cosolvent).

The Fix (Isolation Protocol):

  • Do NOT pour into excess water.

  • Cool the reaction mixture to

    
    . The product often crystallizes from cold ethanol.
    
  • Concentrate: If no crystals form, evaporate the ethanol/hydrazine mixture under reduced pressure (Rotavap) to ~20% volume.

  • Triturate: Add a small amount of cold ether or hexanes to the residue to induce crystallization.

Summary of Physical Data

CompoundRoleMW ( g/mol )MP (

)
Solubility (EtOH)Solubility (Water)
Furan-2-carboxylic acid Bad Starting Material112.08133HighModerate
Ethyl 2-furoate Preferred Start 140.1434HighLow
Hydrazine Hydrate Reagent50.06-51MiscibleMiscible
Furan-2-carbohydrazide Target Product 126.11 76-80 High (Hot), Low (Cold) Moderate

-Di(2-furoyl)hydrazine
Side Product (Dimer)220.18>205InsolubleInsoluble

Visual Troubleshooting Guides

Diagram 1: The Diagnostic Decision Tree

Use this logic flow to identify the cause of failure based on your observation.

Troubleshooting Start Start: Low Yield / Failure CheckSM Check Starting Material Start->CheckSM IsAcid Using Free Acid? CheckSM->IsAcid Yes IsEster Using Ester? CheckSM->IsEster Yes DiagSalt DIAGNOSIS: Salt Formation/Sublimation. Switch to Ester. IsAcid->DiagSalt CheckColor Check Reaction Color IsEster->CheckColor CheckMP Check Product MP HighMP MP > 200°C CheckMP->HighMP Yes TargetMP MP 77-80°C CheckMP->TargetMP Yes, but low mass DiagDimer DIAGNOSIS: Dimer Formation. Increase Hydrazine Ratio. HighMP->DiagDimer DiagSolubility DIAGNOSIS: Solubility Loss. Do not pour in water. Concentrate & Chill. TargetMP->DiagSolubility DarkTar Black/Tarry CheckColor->DarkTar Yes Clear Clear/Yellow CheckColor->Clear No DiagDecomp DIAGNOSIS: Ring Opening/Oxidation. Check pH & Temp. DarkTar->DiagDecomp Clear->CheckMP

Caption: Logic flow for diagnosing low yields in furan-2-carboxylic acid hydrazinolysis.

Diagram 2: Reaction Pathways & Competition

Understanding the competition between the desired path and the dimer path.

Mechanism Ester Ethyl 2-Furoate Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (Excess Required) Hydrazine->Intermediate Product 2-Furoic Hydrazide (Target) Intermediate->Product - EtOH Dimer Di-furoyl Hydrazine (Impurity) Product->Dimer + Ester (If N2H4 low)

Caption: Competitive pathway showing how hydrazine starvation leads to dimer formation.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Furan-2-Carbohydrazide (Optimized)

  • Preparation:

    • Dissolve Ethyl 2-furoate (10 mmol, 1.40 g) in absolute Ethanol (10 mL).

    • In a separate round-bottom flask, prepare Hydrazine Hydrate (50 mmol, 2.5 g, 5.0 equiv ) in Ethanol (5 mL). Note: The excess is critical.

  • Addition:

    • Add the ester solution dropwise to the hydrazine solution at room temperature with stirring.

    • Why? Keeping hydrazine in excess during addition prevents dimer formation.

  • Reaction:

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitor by TLC (System: 10% MeOH in DCM). The ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Work-up (The "No-Loss" Method):

    • Remove the heat source and allow the flask to cool to room temperature.

    • Place the flask in an ice bath (

      
      ) for 1 hour.
      
    • If crystals form: Filter, wash with cold ethanol (2 mL) and cold ether.

    • If NO crystals form: Concentrate the solution on a rotary evaporator to remove 80% of the solvent. Cool again.

    • Recrystallization: If the product is off-white or yellow, recrystallize from a minimum amount of hot ethanol.

  • Yield Expectation: 75–85% (White needles, mp 77–79°C).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 1077. (General procedure for acid hydrazides).
  • Org. Synth. Furan-2-carboxylic acid and Furan Synthesis. (Context on furan ring stability and decarboxylation temperatures). Available at: [Link]

Sources

Technical Support Center: Purification of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(4-chlorophenyl)furan-2-carbohydrazide (CAS: 60336-09-6) typically proceeds via the hydrazinolysis of the corresponding ethyl or methyl ester.[1] The critical purification challenge is the complete removal of unreacted hydrazine hydrate , which is toxic, nucleophilic, and a strong reducing agent that can interfere with downstream applications (e.g., hydrazone formation or biological assays).

This guide provides a self-validating purification protocol, troubleshooting logic for common failure modes (oiling out, coloration, low yield), and safety-critical handling of hydrazine.

Part 1: The Standard Protocol (The "Happy Path")

Reaction & Purification Workflow

The following workflow maximizes yield while ensuring the removal of hydrazine through solubility differentiation.

PurificationWorkflow Start Crude Reaction Mixture (Ethanol + Product + Excess Hydrazine) Cool Cool to 0-4°C (Induce Crystallization) Start->Cool Filter Vacuum Filtration Cool->Filter Solid1 Solid Filter Cake (Product + Trace Hydrazine) Filter->Solid1 Filtrate1 Mother Liquor (Ethanol + Excess Hydrazine) Filter->Filtrate1 Discard as Haz Waste Wash1 Wash 1: Cold Water (3x) (Removes Hydrazine) Solid1->Wash1 Wash2 Wash 2: Cold Ethanol (1x) (Removes Organic Impurities) Wash1->Wash2 Dry Vacuum Dry (60°C, 4h) Wash2->Dry Final Pure 5-(4-Chlorophenyl) furan-2-carbohydrazide Dry->Final

Figure 1: Standard purification workflow relying on the high water-solubility of hydrazine versus the low water-solubility of the target hydrazide.

Detailed Methodology

Prerequisite: The reaction should be performed with a 5–10 molar excess of hydrazine hydrate (80% or 64% solution) relative to the ester. This excess prevents the formation of the bis-hydrazide dimer.

  • Precipitation: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The hydrazide should precipitate as a solid.[2]

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.

  • The Critical Wash (Hydrazine Removal):

    • Wash the filter cake copiously with cold water .

    • Rationale: Hydrazine hydrate is miscible with water in all proportions. The target furan hydrazide is hydrophobic due to the chlorophenyl ring. This solubility difference is your primary purification mechanism.

  • The Polishing Wash:

    • Perform a final wash with a small volume of cold ethanol .

    • Rationale: This removes any unreacted starting ester or oxidized byproducts adhering to the crystal surface.

  • Validation: Test the final wash filtrate with Ehrlich’s Reagent (see Section 2.1).

Part 2: Troubleshooting & FAQs

How do I confirm all hydrazine is gone? (Self-Validating Step)

Issue: You are concerned about residual hydrazine interfering with biological assays or subsequent synthesis. Solution: Use a colorimetric spot test.[3]

  • Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).

  • Protocol:

    • Take 1 mL of the final water wash from the funnel.

    • Add 2-3 drops of Ehrlich’s Reagent.

    • Observation:

      • Yellow/Orange: Hydrazine is present.[2][3][4][5][6][7][8][9] Continue washing.

      • Colorless: Hydrazine is effectively removed.

My product is a sticky yellow gum, not a solid.

Diagnosis: This is often caused by "oiling out" due to impurities (unreacted ester) or residual solvent trapping. Corrective Action:

  • Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask walls with a glass rod. This often induces crystallization.

  • Recrystallization: If trituration fails, recrystallize from boiling ethanol.

    • Dissolve the gum in minimum boiling ethanol.

    • Optional: Add activated charcoal to remove colored oxidation impurities, filter hot.

    • Cool slowly to room temperature, then 4°C.

I have two spots on my TLC. What are they?

Diagnosis:

  • Spot A (Lower R_f): Likely your target hydrazide (polar).

  • Spot B (Higher R_f): Unreacted ester (starting material) OR the Bis-hydrazide dimer .

The Bis-Hydrazide Trap: If you used a 1:1 or 1:2 ratio of ester to hydrazine, you likely formed the dimer (two furan rings connected by one hydrazine unit).

  • Fix: You cannot easily revert the dimer. You must repeat the synthesis using a large excess (10 eq) of hydrazine hydrate to statistically favor the mono-hydrazide.

Quantitative Data: Solubility Profile

Use this table to design your solvent systems.

SolventTarget Hydrazide SolubilityHydrazine SolubilityApplication
Water InsolubleMiscible Primary Wash (Removes Hydrazine)
Ethanol (Cold) PoorSolubleSecondary Wash / Crystallization
Ethanol (Hot) GoodSolubleRecrystallization Solvent
DMF/DMSO SolubleSolubleReaction Solvent (Avoid for purification)
Diethyl Ether InsolublePoorTrituration (Induces solid formation)

Part 3: Advanced Troubleshooting Logic

Troubleshooting Issue Problem Detected Check1 Is MP < 160°C? Issue->Check1 Check2 Is product colored? Issue->Check2 Check3 Ehrlich Test (+)? Issue->Check3 Sol1 Dry sample longer (Solvent trapped) Check1->Sol1 Yes Sol2 Recrystallize (EtOH) + Activated Carbon Check2->Sol2 Yes (Yellow/Brown) Sol3 Wash with H2O Repeat Filtration Check3->Sol3 Yes (Orange)

Figure 2: Decision tree for common purity issues.

Part 4: Safety & Handling (Critical)

Hydrazine Hydrate is a suspected human carcinogen, a potent skin sensitizer, and highly toxic to aquatic life.

  • Deactivation: Do not pour hydrazine waste down the drain. Deactivate all mother liquors with dilute sodium hypochlorite (bleach) until the solution tests positive for oxidant (starch-iodide paper) before disposal.

  • PPE: Double gloving (Nitrile) is recommended. Use a fume hood to avoid inhalation of vapors.

References

  • Sigma-Aldrich. this compound Product Sheet. (Accessed 2026).[10] Link

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link

  • BenchChem. A Technical Guide to the History and Discovery of Hydrazine Hydrate in Organic Chemistry. (General reference for hydrazide synthesis mechanisms). Link

  • NASA Technical Reports. Three Methods of Detection of Hydrazines. (Reference for Ehrlich's reagent/colorimetric detection logic). Link

  • ChemicalBook. 5-(4-Chlorophenyl)-2-furaldehyde Properties. (Precursor data for structural comparison). Link

Sources

Technical Support Center: Optimizing Reaction Time in Chlorophenyl-Furan Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the kinetic and thermodynamic bottlenecks associated with the synthesis of 5-(4-chlorophenyl)furan-2-carbohydrazide. Traditionally, the hydrazinolysis of esters requires prolonged reflux times and poses safety risks due to the bulk handling of hydrazine hydrate[1][2]. This guide provides field-proven methodologies—including microwave-assisted and continuous flow protocols—to drastically reduce reaction times while maintaining high yields and purity.

Section 1: Mechanistic Overview & Synthesis Workflow

The formation of this compound typically proceeds via the nucleophilic acyl substitution of a furan-2-carboxylate ester (or acid chloride) by hydrazine hydrate[3]. The rate-limiting step is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. Optimizing this reaction time requires maximizing mass transfer and thermal energy input without triggering side reactions like diacylation[1].

G Start 5-(4-Chlorophenyl)furan-2-carboxylic acid Ester Methyl/Ethyl Ester Intermediate (Esterification) Start->Ester MeOH / H2SO4 MW Microwave-Assisted (Hydrazine Hydrate, 300W, 4-12 min) Start->MW Direct (Solvent-Free) Batch Conventional Batch (Hydrazine Hydrate, Reflux 3-6 h) Ester->Batch Ester->MW Flow Continuous Flow (Hydrazine Hydrate, 135°C, 13-25 min) Ester->Flow Product This compound Batch->Product MW->Product Flow->Product

Synthesis workflows for chlorophenyl-furan carbohydrazide.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Conventional Batch Hydrazinolysis (Baseline)

  • Preparation : Dissolve 10 mmol of methyl 5-(4-chlorophenyl)furan-2-carboxylate in 15 mL of absolute ethanol[1].

  • Reagent Addition : Add 30 mmol (3 equivalents) of hydrazine hydrate (99%). Causality: Excess hydrazine is critical to drive the equilibrium forward and prevent the formation of diacylhydrazines[1].

  • Reflux : Heat the mixture to a gentle reflux (75–80 °C) for 3 to 5 hours[1]. Monitor the kinetic formation of the product using Thin Layer Chromatography (TLC)[4].

  • Isolation : Distill off the ethanol under reduced pressure. Cool the residue to precipitate the carbohydrazide. Recrystallize from ethanol[1].

Protocol B: Microwave-Assisted Synthesis (Optimized for Speed)

  • Preparation : In a microwave-safe closed vessel, combine 1 mmol of 5-(4-chlorophenyl)furan-2-carboxylic acid (or its ester) with 2.5 mmol of hydrazine hydrate (99.9%)[5].

  • Irradiation : Irradiate the solvent-free mixture at 300W (max pressure 250 psi, 250 °C) for 4 to 12 minutes[5]. Causality: Microwave dielectric heating directly couples with the polar hydrazine molecules, causing rapid, uniform internal heating that bypasses the thermal conductivity limits of batch reactors, accelerating the reaction exponentially[1][5].

  • Isolation : Cool the vessel to room temperature. The product crystallizes upon cooling. Filter and wash with cold water[5].

Protocol C: Continuous Flow Hydrazinolysis (Optimized for Scale & Safety)

  • System Setup : Utilize a two-pump continuous flow system with a heated coil reactor[6].

  • Reagent Delivery :

    • Pump 1: Deliver a 1.6 M solution of the furan ester in methanol at 2 mL/min[7].

    • Pump 2: Deliver a 4.9 M solution of hydrazine hydrate in methanol at 2 mL/min[7].

  • Reaction : Mix the streams via a Y-mixer junction and pass through a coil reactor set to 135 °C with a residence time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of 13 to 25 minutes. Causality: The high surface-area-to-volume ratio in flow reactors allows for safe superheating of hydrazine hydrate under pressure, exponentially increasing the reaction rate while mitigating explosion risks associated with batch heating[2].
    
  • Isolation : Collect the output stream, concentrate under vacuum, and precipitate the product using cold hexanes[7].

Section 3: Troubleshooting Guide

Q: My batch reaction takes over 8 hours to reach completion. How can I accelerate this? A: Prolonged reaction times in batch setups are usually due to poor electrophilicity of the ester or insufficient thermal energy. To troubleshoot:

  • Switch the leaving group : If you are using an ethyl ester, switch to a methyl ester, which is less sterically hindered and more reactive. Alternatively, use an acid chloride intermediate (e.g., 5-(4-chlorophenyl)furan-2-carbonyl chloride), which reacts at room temperature in under 5 hours[3].

  • Increase concentration : Run the reaction closer to neat conditions. Reducing the solvent volume increases the collision frequency between the ester and hydrazine.

Q: I am detecting a significant amount of a secondary byproduct. What is it, and how do I prevent it? A: The byproduct is likely the diacylhydrazine. This occurs when the newly formed mono-hydrazide acts as a nucleophile and attacks another unreacted ester molecule[1]. Solution: Always maintain a strict stoichiometric excess of hydrazine hydrate (at least 2.5 to 3.2 equivalents)[7]. In continuous flow, ensure the Y-mixer provides high-efficiency mixing to prevent local concentration gradients where the ester outnumbers hydrazine[6].

Q: The product is not precipitating after the microwave reaction cools down. Why? A: This usually indicates the presence of unreacted hydrazine hydrate or residual water keeping the product in solution. Solution: Lyophilize the mixture at -50 °C[1], or add a non-polar anti-solvent like cold hexanes or diethyl ether to force precipitation[7].

Section 4: FAQ on Reaction Time Optimization

Q: Can I bypass the esterification step entirely to save time? A: Yes. Under conventional heating, reacting a carboxylic acid directly with hydrazine is inefficient because it forms a stable, unreactive salt. However, using microwave irradiation under solvent-free conditions provides enough activation energy to drive the direct amidation of the carboxylic acid, reducing a two-step, 18-hour process to a single step taking just 4–12 minutes[5].

Q: Why is continuous flow considered safer for optimizing reaction times at high temperatures? A: Hydrazine hydrate is highly toxic and potentially explosive at elevated temperatures in large batch volumes[2]. Continuous flow reactors maintain only a microscopic volume of hydrazine at the reaction temperature (135 °C) at any given moment. This allows you to safely superheat the reaction far above the boiling point of the solvent, slashing the reaction time to 13-25 minutes while maintaining a high throughput (e.g., 22 g/h output)[2][6].

Section 5: Quantitative Data Summary

The following table summarizes the kinetic and yield differences across the three optimized methodologies for carbohydrazide synthesis.

MethodologyReagent StateTemp / PowerReaction TimeAvg. YieldScalability / Safety
Conventional Batch Ester + Hydrazine75–80 °C (Reflux)3.0 – 6.0 hours59% – 77%Low (Hazardous at scale)
Microwave-Assisted Acid + Hydrazine250 °C / 300W4 – 12 minutes82% – 96%Low (Batch-size limited)
Continuous Flow Ester + Hydrazine135 °C (Coil)13 – 25 minutes65% – 91%High (22 g/h output)

Note: Data synthesized from comparative hydrazinolysis kinetic studies[1][2][5].

References
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - nih.gov - 4

  • (IUCr) N′-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide - iucr.org - 3

  • Development and assessment of green synthesis of hydrazides - egranth.ac.in - 1

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - osti.gov - 2

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - acs.org - 6

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow (General Telescoped Flow Procedure) - acs.org - 7

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - nih.gov - 5

Sources

Technical Support Center: Resolving Furan-Carbohydrazide Decomposition in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior of furan-carbohydrazide derivatives during acidic syntheses, purifications, or biological assays.

The furan ring and the carbohydrazide linkage are both notoriously susceptible to acid-catalyzed degradation. This often leads to frustratingly low yields, complex product mixtures, and intractable polymeric resins. This guide is designed to provide you with a deep mechanistic understanding of these failures and equip you with field-proven, self-validating protocols to stabilize your compounds.

Mechanistic Insights: Why Do Furan-Carbohydrazides Fail in Acid?

To troubleshoot effectively, we must first understand the causality of the degradation. Furan-carbohydrazides face a dual-threat in acidic environments:

  • Furan Ring-Opening and Polymerization: The furan ring is highly unstable under acidic conditions[1]. Degradation is initiated by protonation, typically at the α-carbon (C2 or C5), which serves as the rate-limiting step[1][2]. Once protonated, the ring becomes highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of reactive 1,4-dicarbonyl compounds or levulinic acid derivatives[3][4]. In the absence of water, these electrophilic intermediates rapidly undergo intermolecular attack, polymerizing into dark, insoluble resins[5][6].

  • Carbohydrazide Hydrolysis: The carbohydrazide moiety (-NH-NH-CO-NH-NH-) is prone to acid-catalyzed hydrolysis, a process that accelerates significantly at elevated temperatures[7]. Protonation of the nitrogen atoms makes the carbonyl carbon highly electrophilic, leading to the cleavage of the C-N bond and the release of hydrazine, carboxylic acids, and carbon dioxide[7].

degradation_pathways Start Furan-Carbohydrazide (Acidic Media) Furan Furan Ring Protonation (C-alpha/C-beta) Start->Furan H+ attack Carbo Carbohydrazide Protonation Start->Carbo H+ attack / H2O RingOpen Ring-Opening (1,4-Diketones) Furan->RingOpen H2O addition Polymer Polymerization (Insoluble Resins) Furan->Polymer Intermolecular attack Hydrolysis Hydrolysis (Hydrazine + CO2) Carbo->Hydrolysis Cleavage

Acid-catalyzed degradation pathways of furan-carbohydrazides highlighting dual vulnerabilities.

Troubleshooting Strategies & Causality

When optimizing your experiments, do not rely on trial and error. Implement the following targeted strategies based on the specific degradation pathway you are observing.

Strategy 1: Solvent Optimization (The HFIP/DMF Advantage)

Causality: Protic solvents (like water or methanol) actively participate in the ring-opening mechanism by acting as nucleophiles[1]. Switching to polar aprotic solvents, particularly Dimethylformamide (DMF), exerts a strong stabilizing effect on furan derivatives by solvating the compounds without participating in nucleophilic attack[5]. Furthermore, fluorinated alcohols like Hexafluoro-2-propanol (HFIP) possess unique non-nucleophilic properties that stabilize cationic furan intermediates, drastically reducing polymerization rates even under Brønsted acid catalysis[6].

Strategy 2: Structural Stabilization via Aromatic Capping

Causality: The stability of the furan ring is highly dependent on its substituents[1]. Electron-withdrawing groups generally improve stability. Interestingly, introducing proximate aromatic residues (aromatic capping) near the furan ring has been proven to fully suppress position-dependent acidic degradation by sterically shielding the ring and modulating its electronic environment[8].

Strategy 3: Temperature and Acid Strength Control

Causality: Carbohydrazide hydrolysis is highly temperature-dependent, accelerating rapidly above 135 °C[7]. Maintaining reactions at the lowest effective temperature and substituting strong Brønsted acids (e.g., HCl, H2SO4) with milder Lewis acids or controlled buffer systems prevents the initial rate-limiting protonation step[1][4].

Quantitative Data Summary

The following table summarizes the impact of various conditions on furan-carbohydrazide stability based on empirical kinetic data.

Condition / VariableImpact on Furan RingImpact on CarbohydrazideRecommended Action
Aqueous Acid (pH < 3) High ring-opening rate[2]Rapid hydrolysisAvoid; use strictly anhydrous conditions if acid is required.
DMF Solvent Strong stabilizing effect[5]NeutralPrimary solvent choice for synthesis and storage.
HFIP Solvent Prevents polymerization[6]NeutralUse for acid-catalyzed reductions or couplings.
Temperature > 100 °C Accelerates polymerizationRapid degradation to NH3/N2[7]Keep reactions below 50 °C when possible.
Aromatic Capping Fully suppresses degradation[8]Enhances steric hindranceDesign analogs with adjacent aromatic rings.

Self-Validating Experimental Protocols

To ensure scientific integrity, any optimization must be measurable. The following protocols are designed as self-validating systems to evaluate and synthesize your compounds safely.

Protocol 1: Quantitative pH Stability Assessment Assay

Purpose: To determine the degradation rate constant and half-life (t1/2) of furan-carbohydrazides under specific acidic conditions[1].

  • Preparation of Solutions:

    • Prepare a series of aqueous buffer solutions at pH 2.0, 4.0, and 7.0.

    • Prepare a 10 mM stock solution of your furan-carbohydrazide in anhydrous DMF[5].

    • Prepare an Internal Standard (IS) stock (e.g., a stable aromatic amide) that does not co-elute with your analyte.

  • Experiment Setup:

    • In sealed HPLC vials, mix 900 µL of buffer with 50 µL of IS stock.

    • Initiate the assay by adding 50 µL of the furan-carbohydrazide stock (final concentration 0.5 mM).

    • Immediately quench a "Time Zero" (T0) sample by neutralizing with a calculated volume of mild base (e.g., saturated NaHCO3).

  • Incubation and Sampling:

    • Incubate the vials at the target reaction temperature (e.g., 25 °C).

    • Quench aliquots at 1h, 2h, 4h, 8h, and 24h.

  • Analysis & Self-Validation:

    • Analyze via LC-MS or HPLC-UV. Plot the natural log of the ratio of (Analyte Area / IS Area) versus time.

    • Validation Check: A linear plot confirms pseudo-first-order degradation kinetics, validating that the buffer is in sufficient excess and the mechanism is consistent. The slope equals the negative degradation rate constant (-k). If the plot is non-linear, it indicates complex multi-pathway degradation (e.g., simultaneous ring-opening and polymerization), signaling that the current solvent system is fundamentally incompatible with the compound.

stability_workflow Prep 1. Prepare Stock (Analyte in DMF) Buffer 2. Aliquot into Buffers (pH 2, 4, 7) Prep->Buffer Incubate 3. Incubate & Quench (Time-course sampling) Buffer->Incubate Analyze 4. LC-MS Analysis (Determine half-life) Incubate->Analyze Decision 5. Adjust Conditions (Solvent/Temp/Capping) Analyze->Decision

Experimental workflow for quantitative furan-carbohydrazide stability assessment.

Protocol 2: Mild Coupling Synthesis of Furan-Carbohydrazides

Purpose: To synthesize furan-carbohydrazides without exposing the furan ring to strong acidic coupling reagents (like SOCl2) which trigger premature degradation.

  • Activation: Dissolve the furan-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Coupling Reagent Addition: Add 1.1 equivalents of Carbonyldiimidazole (CDI) at room temperature.

    • Causality: CDI is a mild, neutral coupling reagent that avoids the generation of HCl, protecting the furan ring from acid-catalyzed ring opening.

  • Intermediate Formation: Stir for 2 hours until CO2 evolution ceases.

  • Conjugation: Add the carbohydrazide derivative (1.1 eq) and heat to 45 °C for 18 hours.

  • Purification: Purify the crude product using deactivated (neutral) silica gel chromatography to prevent on-column degradation[1].

Frequently Asked Questions (FAQs)

Q1: My furan-carbohydrazide synthesis requires an acid catalyst to proceed, but my compound turns into a black tar. What should I do? A1: The "black tar" is indicative of acid-catalyzed furan polymerization[6]. First, switch your solvent to HFIP, which stabilizes the cationic intermediates and prevents intermolecular polymerization[6]. If HFIP is incompatible with your workflow, use DMF and swap your strong Brønsted acid for a milder Lewis acid catalyst[4].

Q2: I am observing unexpected linear side products in my LC-MS. What are they? A2: These are likely 1,4-dicarbonyl compounds or levulinic acid derivatives. The furan ring undergoes acid-catalyzed protonation followed by nucleophilic attack by water, cleaving the ring[2][3]. To prevent this, ensure your reaction environment is strictly anhydrous.

Q3: Can I use standard silica gel chromatography to purify my furan-carbohydrazide? A3: Standard silica gel is slightly acidic and can degrade sensitive furan compounds during purification[1]. You must use deactivated (neutral) silica gel, or add 0.1-1% of a neutralizing agent like triethylamine (TEA) to your eluent[1].

Q4: Does the position of the carbohydrazide on the furan ring matter? A4: Yes. Substituents at the α-position (C2 or C5) significantly impact stability. Electron-withdrawing groups at these positions can markedly improve the ring's stability under acidic conditions by destabilizing the formation of the initial reactive carbocation[1].

References

1.5 - researchgate.net 2. - Ataman Kimya 3.1 - Benchchem 4.2 - Scite.ai 5.3 - researchgate.net 6. 7 - vtt.fi 7.8 - Organic & Biomolecular Chemistry 8. 4 - PMC 9. 6 - PMC

Sources

Technical Support Center: Bioavailability Optimization for 5-(4-Chlorophenyl)furan-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan-2-Carbohydrazide Development. This guide is designed for researchers, formulation scientists, and drug development professionals facing pharmacokinetic (PK) bottlenecks with 5-(4-Chlorophenyl)furan-2-carbohydrazide analogs. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to systematically optimize oral bioavailability.

Diagnostic Workflow

Bioavailability_Optimization A This compound Lead Compound B Physicochemical Profiling (LogP, LogS, pKa) A->B C1 Poor Aqueous Solubility (LogS < -4) B->C1 Kinetic Solubility C2 Poor Permeability (Low Caco-2 Papp) B->C2 PAMPA/Caco-2 C3 Metabolic Instability (Hydrazide Hydrolysis) B->C3 Microsomes D1 Amorphous Solid Dispersions (Hot Melt Extrusion) C1->D1 D2 Lipid-Based Delivery (SEDDS / SMEDDS) C2->D2 D3 Isosteric Replacement (Hydrazone Formation) C3->D3 E In Vivo PK Validation (AUC, Cmax, t1/2) D1->E D2->E D3->E

Workflow for diagnosing and resolving bioavailability bottlenecks in furan-2-carbohydrazides.

Troubleshooting Guide & FAQs

Solubility & Dissolution Rate

Q: My this compound analog shows poor oral exposure in rat PK studies. The computed LogP is optimal (~2.1), but in vitro dissolution is extremely slow. What is the mechanistic cause and how do I fix it? A: The poor dissolution is driven by high crystal lattice energy. The planar 4-chlorophenyl group conjugated with the furan ring promotes strong


 stacking, while the terminal primary amine of the carbohydrazide acts as a strong hydrogen bond donor, locking the molecules into a rigid crystalline lattice. This prevents water molecules from effectively solvating the compound, leading to poor solubility, especially at gastric pH (pKa < 5.0)[1][2]. To overcome this, formulate the compound as an Amorphous Solid Dispersion (ASD) to disrupt the crystal lattice and trap the drug in a high-energy, highly soluble amorphous state.
Metabolic Stability & Half-Life

Q: The compound dissolves well in simulated gastric fluid, but the in vivo half-life (t1/2) is less than 30 minutes. How can I determine if this is due to hepatic clearance or chemical instability? A: The hydrazide bond (-CO-NH-NH2) is highly susceptible to two distinct degradation pathways: chemical hydrolysis in acidic/basic environments, and enzymatic N-acetylation or amidase-mediated cleavage in the liver. Furthermore, the furan ring is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes[3]. To isolate the variable, you must perform a self-validating in vitro microsomal stability assay with appropriate co-factor controls (see Protocol 2).

Structural Modifications & Permeability

Q: Can I chemically modify the hydrazide linker to improve stability without losing target binding affinity? A: Yes. A highly effective and widely validated strategy is converting the primary hydrazide into a hydrazone (e.g., reacting it with a ketone or aldehyde). This isosteric replacement eliminates the primary amine, sterically hindering amidase access and preventing N-acetylation. This modification significantly improves pharmacokinetic properties, oral bioavailability, and often enhances enzyme binding affinity due to the extended


-conjugation[4][5].

Standard Operating Protocols

Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (ASDs)

Objective: Overcome lattice-energy-limited solubility by trapping the analog in a polymer matrix.

  • Matrix Selection: Select a hydrophilic polymer matrix (e.g., Copovidone / PVP-VA) that can form hydrogen bonds with the carbohydrazide moiety to prevent recrystallization.

  • Solvent Casting: Dissolve 10% (w/w) of the analog and 90% (w/w) of the polymer in a co-solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) to ensure complete disruption of the crystal lattice.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to freeze the polymer-drug chains in a mixed state.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, which could otherwise act as a plasticizer and induce phase separation.

  • Self-Validation Checkpoint (Crucial): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality of Validation: A successful ASD will show a broad "halo" in the PXRD diffractogram (absence of sharp Bragg peaks, confirming the amorphous nature) and a single Glass Transition Temperature (Tg) in the DSC thermogram (confirming a miscible, single-phase system). If two Tgs are observed, the drug and polymer have phase-separated, and the formulation will fail in vivo.

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Objective: Differentiate CYP-mediated furan oxidation from amidase-mediated hydrazide cleavage.

  • Reaction Mixture Setup: Prepare a 1 µM solution of the furan-2-carbohydrazide analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human or rat liver microsomes.

  • Phase I Metabolism Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration) to activate CYP450 enzymes.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Self-Validation Checkpoint (Crucial): Run a parallel control reaction without NADPH.

    • Causality of Validation: If the compound depletes rapidly in the +NADPH arm but remains stable in the -NADPH arm, the clearance is strictly CYP-mediated (likely furan ring oxidation). If the compound depletes in both arms, the instability is either chemical (hydrolysis of the hydrazide) or mediated by non-CYP enzymes (e.g., amidases). This dictates whether you need to formulate for protection or chemically modify the hydrazide to a hydrazone[5].

Quantitative Data Summary

The following table summarizes the expected impact of structural and formulation interventions on the physicochemical and pharmacokinetic properties of this compound analogs.

Compound State / FormulationPrimary Modification StrategyAqueous Solubility (µg/mL)Intrinsic Clearance (CLint) (µL/min/mg)Oral Bioavailability (F%)
Lead Compound (Crystalline) None (Baseline)< 5.0> 150< 10%
Lead Compound (ASD with PVP) Formulation (Amorphous)85.4> 15022%
Hydrazone Derivative Structural (Isosteric)< 5.045.015%
Hydrazone Derivative (SEDDS) Structural + Lipid Formulation120.0 (in lipid matrix)45.068%

References

1.[3] Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. nih.gov. [Link] 2.[1] this compound | CID 705834. nih.gov.[Link] 3.[4] In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. proquest.com. [Link] 4.[5] Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. rsc.org.[Link] 5.[2] 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. researchgate.net. [Link]

Sources

Technical Support Center: Advanced Strategies for Derivatization of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 5-(4-Chlorophenyl)furan-2-carbohydrazide. This molecule is a valuable scaffold in medicinal chemistry and drug development, often serving as a precursor for novel therapeutic agents, including tubulin polymerization inhibitors.[1][2] However, its derivatization is frequently complicated by significant steric hindrance imposed by the bulky 4-chlorophenyl group at the 5-position of the furan ring.

This guide provides in-depth troubleshooting advice and advanced protocols to overcome these challenges, ensuring the successful synthesis of your target derivatives.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major issue for this compound?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In this compound, the large 4-chlorophenyl group is electronically conjugated with the furan ring, leading to a relatively planar and rigid structure. This bulkiness physically blocks the trajectory of incoming reagents attempting to react with the terminal amine (-NH₂) of the carbohydrazide moiety. This can lead to drastically reduced reaction rates, low yields, or complete reaction failure. The influence of steric hindrance on the reactivity of furan-based compounds is a well-documented challenge.[3][4]

dot

TroubleshootingWorkflow start Low Yield in Schiff Base Rxn q1 Is the reaction catalyzed? start->q1 a1_yes Optimize Catalyst q1->a1_yes Yes a1_no Add Acid Catalyst (e.g., few drops HCl) q1->a1_no No q2 Is water being removed? a1_yes->q2 a1_no->q2 a2_yes Consider Alternative Solvent (e.g., DMF) q2->a2_yes Yes a2_no Use Dean-Stark (Toluene) or Molecular Sieves q2->a2_no No q3 Still low yield? a2_yes->q3 a2_no->q3 a3_yes Switch to Microwave -Assisted Synthesis q3->a3_yes Yes a3_no Reaction Successful q3->a3_no No

Caption: Decision workflow for troubleshooting Schiff base formation.

StrategyConditionRationale
Catalyst 1-2 drops conc. HCl or 10-20 mol% AnilineIncreases electrophilicity of carbonyl; aniline acts as transfer catalyst. [5][6]
Solvent Toluene with Dean-Stark or Anhydrous DMFAzeotropic removal of water; high-boiling polar aprotic solvent. [5]
Energy Microwave Irradiation (100-150 °C, 15-30 min)Overcomes high activation energy barrier efficiently. [7]
Scenario 2: Failure of N'-Acylation with Acid Chlorides

Q: I am trying to acylate the terminal amine with a bulky acyl chloride in the presence of triethylamine, but I only recover my starting material. What's going wrong?

A: This is a common failure mode where the nucleophilicity of the terminal amine is insufficient to attack the sterically shielded and/or electronically deactivated acyl chloride, and triethylamine is not a strong enough catalyst.

1. Employ a Nucleophilic Catalyst:

  • Rationale: A simple base like triethylamine (Et₃N) only acts as a proton scavenger. A nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (1-MI), actively participates in the reaction. It first attacks the acyl chloride to form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which is then readily attacked by the hindered hydrazide. [8][9]* Recommendation: Add a catalytic amount (5-10 mol%) of DMAP or 1-MI to your reaction. 1-MI is often an excellent and less toxic alternative to DMAP for hindered systems. [8] 2. Switch to a Milder, More Efficient Coupling System:

  • Rationale: Acyl chlorides can be harsh and generate HCl, which can cause side reactions. A more elegant solution is to use the corresponding carboxylic acid with a modern peptide coupling reagent. These reagents work under mild, neutral conditions to generate a highly activated ester in situ that reacts efficiently even with poor nucleophiles.

  • Recommendation: Use the carboxylic acid version of your acylating agent along with a coupling system like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF.

AcylationStrategies Title Comparison of N'-Acylation Strategies

Sources

Validation & Comparative

1H NMR Spectral Analysis of 5-(4-Chlorophenyl)furan-2-carbohydrazide: A Comparative Guide on Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

5-(4-Chlorophenyl)furan-2-carbohydrazide is a critical intermediate extensively utilized in the synthesis of bioactive heterocycles, such as 1,3,4-oxadiazoles and semicarbazides, which exhibit potent agricultural and pharmaceutical properties [1]. However, validating the structural integrity of this building block via Proton Nuclear Magnetic Resonance (1H NMR) presents a distinct analytical challenge. The terminal carbohydrazide moiety (-CONHNH₂) contains highly labile, exchangeable protons that are exquisitely sensitive to their microenvironment.

This guide objectively compares the analytical performance of two standard NMR solvents—Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃) —demonstrating why solvent selection is the most critical variable in the structural validation of hydrazide-containing intermediates.

Mechanistic Insights: The Causality of Solvent-Solute Interactions

In NMR spectroscopy, we do not merely observe the molecule; we observe the molecule in its solvation shell. The choice between DMSO-d₆ and CDCl₃ fundamentally alters the visibility of the carbohydrazide protons due to distinct hydrogen-bonding dynamics [2].

  • The CDCl₃ Environment (Non-Polar, Weak H-Bond Acceptor): In CDCl₃, the -NH- and -NH₂ protons of the hydrazide group lack a stable hydrogen-bonding network with the solvent. Consequently, they undergo rapid intermolecular chemical exchange with each other and with any trace moisture in the solvent. This rapid exchange, combined with the quadrupolar relaxation of the adjacent ¹⁴N nuclei, causes the hydrazide signals to broaden significantly or disappear into the baseline.

  • The DMSO-d₆ Environment (Highly Polar, Strong H-Bond Acceptor): DMSO acts as a powerful hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms strong, stable hydrogen bonds with the -NH- and -NH₂ protons. This interaction effectively "locks" the protons in place, drastically slowing down their chemical exchange rate. As a result, the protons appear as distinct, sharp, and highly quantifiable signals shifted downfield. Furthermore, the strong solvation separates the aromatic signals of the 4-chlorophenyl and furan rings, preventing spectral overlap.

Comparative 1H NMR Data Analysis

The following table synthesizes the quantitative 1H NMR spectral data for this compound (at 400 MHz, 298 K), comparing the resolution and chemical shifts (δ) between the two solvent systems.

Proton AssignmentDMSO-d₆ (δ ppm)Multiplicity & J-couplingCDCl₃ (δ ppm)Multiplicity & J-couplingAnalytical Causality & Observations
Hydrazide -NH- 9.85Singlet (s, 1H)~7.50 (or missing)Broad singlet (br s)DMSO H-bonding strongly deshields the proton, shifting it downfield and sharpening the peak.
Phenyl H-2', H-6' 7.85Doublet (d, J = 8.5 Hz, 2H)7.65Doublet (d, J = 8.5 Hz, 2H)AA'BB' system. Deshielded by the adjacent furan ring and chloro-substituent.
Phenyl H-3', H-5' 7.55Doublet (d, J = 8.5 Hz, 2H)7.40Doublet (d, J = 8.5 Hz, 2H)Distinctly resolved in both solvents, though slightly more downfield in DMSO.
Furan H-3 7.20Doublet (d, J = 3.5 Hz, 1H)7.25Doublet (d, J = 3.5 Hz, 1H)Furan protons exhibit characteristic small J-couplings (~3.5 Hz).
Furan H-4 7.10Doublet (d, J = 3.5 Hz, 1H)6.70Doublet (d, J = 3.5 Hz, 1H)Significant solvent-induced shift; well-resolved from H-3 in both solvents.
Hydrazide -NH₂ 4.50Broad singlet (br s, 2H)~4.00 (or missing)Very broad or missingIn CDCl₃, rapid exchange and trace water often obliterate this signal entirely.

Verdict: DMSO-d₆ is the vastly superior solvent for this compound. CDCl₃ fails to reliably validate the presence of the crucial carbohydrazide functional group.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. The following protocol utilizes a D₂O Exchange Experiment to create a self-validating analytical workflow.

Step 1: Sample Preparation (Anhydrous Conditions)
  • Weigh exactly 10–15 mg of highly pure this compound.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Critical Step: Ensure the DMSO-d₆ is sourced from a fresh ampoule or stored over activated 4Å molecular sieves. Trace water (appearing at ~3.3 ppm in DMSO) can undergo slow exchange with the -NH₂ group, broadening your target peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Acquisition Parameters
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Tune, match, and lock the spectrometer to the DMSO-d₆ signal.

  • Set the relaxation delay (D1) to 2.0 to 5.0 seconds . Causality: Hydrazide protons often have longer longitudinal relaxation times (T1). A short D1 will result in incomplete relaxation, leading to an artificially low integration value for the -NH- and -NH₂ peaks, causing you to misidentify the structure.

  • Acquire 16 to 32 scans for a high signal-to-noise ratio.

Step 3: The D₂O Shake (Self-Validation)
  • After acquiring the initial spectrum, remove the NMR tube and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O).

  • Cap the tube and shake vigorously for 30 seconds to ensure complete homogeneous mixing.

  • Re-insert the tube and acquire a second 1H NMR spectrum using identical parameters.

  • Data Interpretation: The peaks at 9.85 ppm (-NH-) and 4.50 ppm (-NH₂) will completely disappear from the spectrum, replaced by a massive HOD peak around 4.0–4.8 ppm. The aromatic furan and phenyl peaks will remain unchanged. This definitively proves the assignment of the exchangeable hydrazide protons.

Workflow Visualization

The following decision matrix illustrates the logical flow for solvent selection and validation of hydrazide-containing intermediates.

NMR_Workflow Start This compound Sample Preparation Solubility Assess Solvent H-Bonding Dynamics Start->Solubility CDCl3 CDCl3 Pathway (Non-polar, Weak Acceptor) Solubility->CDCl3 Incorrect choice for hydrazides DMSO DMSO-d6 Pathway (Polar, Strong Acceptor) Solubility->DMSO Optimal choice for labile protons Result_CDCl3 Broad/Missing NH & NH2 Incomplete Structural Data CDCl3->Result_CDCl3 Result_DMSO Sharp NH & NH2 Signals Clear Aromatic Resolution DMSO->Result_DMSO Result_CDCl3->DMSO Re-run in DMSO-d6 D2O D2O Shake Experiment (Self-Validation) Result_DMSO->D2O Validation Complete Structural Validation Achieved D2O->Validation NH/NH2 peaks disappear

Workflow for NMR solvent selection and structural validation of hydrazide derivatives.

Conclusion & Best Practices

When analyzing this compound, CDCl₃ should be strictly avoided for 1H NMR unless specifically required to observe the carbon skeleton via 13C NMR (where CDCl₃'s higher volatility and different relaxation properties might be advantageous).

For rigorous structural validation, DMSO-d₆ is the gold standard . Its ability to lock labile protons into a stable hydrogen-bonded network allows the analytical chemist to positively identify the terminal hydrazide group. Always pair your initial DMSO-d₆ acquisition with an adequate relaxation delay and a subsequent D₂O exchange experiment to create an irrefutable, self-validating data package.

References

  • Cui, Z., Ling, Y., Li, B., Li, Y., Rui, C., Cui, J., Shi, Y., & Yang, X. (2012). Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives. Journal of Agricultural and Food Chemistry. URL:[Link][1]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link][2]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(4-Chlorophenyl)furan-2-carbohydrazide , a pharmacophore often explored in antimicrobial and antitubercular drug discovery. Unlike standard spectral libraries which may lack specific entries for this derivative, this document synthesizes predictive fragmentation kinetics with established heteroaromatic mass spectral rules.

We compare this compound against two key alternatives—its non-chlorinated analogue (5-Phenylfuran-2-carbohydrazide ) and its hydrolysis product (5-(4-Chlorophenyl)-2-furoic acid )—to demonstrate how the chlorine isotopic signature and hydrazide-specific cleavages serve as self-validating diagnostic markers.

Experimental Methodology (ESI-MS/MS)

To replicate the fragmentation patterns described, the following instrumental parameters are recommended. These settings prioritize the stability of the parent ion while ensuring sufficient internal energy for diagnostic bond cleavages.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[1]

  • Concentration: 1–10 µg/mL (Direct Infusion or LC-MS).

  • Rationale: Acidification promotes protonation of the hydrazide nitrogen (

    
    ), the most basic site, facilitating 
    
    
    
    formation.
Instrument Parameters (Triple Quadrupole/Q-TOF)
ParameterSettingCausality
Ionization Mode ESI Positive (+)Hydrazides are readily protonated; Negative mode is less sensitive for this class.
Capillary Voltage 3.0 – 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 20 – 30 VMinimizes in-source fragmentation (loss of

) to preserve the parent ion.
Collision Energy 15 – 35 eV (Ramp)Low energy (15 eV) reveals the

loss; High energy (35 eV) exposes the furan ring cleavage.

Fragmentation Analysis & Mechanism

The fragmentation of this compound is governed by the stability of the furan ring and the labile nature of the hydrazide linkage.

Primary Ionization & Isotopic Pattern
  • Parent Ion (

    
    ):  Observed at m/z 237.04  (Monoisotopic, 
    
    
    
    ).
  • Diagnostic Signature: The presence of a chlorine atom creates a distinct M+2 peak at m/z 239.04 with an approximate relative abundance of 32% (3:1 ratio). This isotopic cluster is the first self-validating check for compound identity.

Key Fragmentation Pathways

The fragmentation proceeds through three sequential stages:

  • Distal Nitrogen Cleavage (Loss of Ammonia): The protonated terminal amine eliminates ammonia (

    
    , 17 Da) to form an acyl-nitrilium or cyclic intermediate.
    
  • Hydrazide Cleavage (Formation of Acylium Ion): Heterolytic cleavage of the C-N bond releases hydrazine (

    
    ) or diazene species, generating the stable 5-(4-chlorophenyl)furan-2-acylium ion .
    
  • Decarbonylation (Furan Ring Contraction): The acylium ion ejects carbon monoxide (

    
    , 28 Da), a common pathway for furan derivatives, leaving the 4-chlorophenyl-furan cation .
    
Quantitative Fragment Table
m/z (

)
Ion IdentityFormulaRelative Abundance (Est.)Mechanism
237 Parent Ion


100%Protonation at terminal N.
220


40-60%Nucleophilic attack of carbonyl O on N.
205 Acylium Ion

70-85%

-cleavage at carbonyl.
177 Aryl-Furan Cation

20-30%Loss of CO (Decarbonylation).[2]
137 Chlorobenzonitrile

<10%Furan ring opening/rearrangement.

Visualization of Signaling Pathways

The following diagram illustrates the stepwise fragmentation logic, highlighting the diagnostic mass shifts.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 237 (100%) m/z 239 (32%) Intermediate1 [M+H - NH3]+ m/z 220 Parent->Intermediate1 Loss of NH3 (-17 Da) Acylium Acylium Ion [M+H - N2H4]+ m/z 205 Parent->Acylium Loss of N2H4 (-32 Da) Intermediate1->Acylium Loss of NH (-15 Da) ArylFuran Aryl-Furan Cation [M - CO]+ m/z 177 Acylium->ArylFuran Loss of CO (-28 Da) RingOpen Ring Degradation m/z 137 / 111 ArylFuran->RingOpen Ring Scission

Caption: Stepwise ESI(+) fragmentation pathway of this compound showing key neutral losses.

Comparative Performance Analysis

This section evaluates the product against its closest structural alternatives to define its unique analytical profile.

Comparison 1: vs. 5-Phenylfuran-2-carbohydrazide (Non-Chlorinated Analog)
  • Context: Used to validate the specific biological activity of the chlorine substituent.

  • Spectral Difference:

    • Mass Shift: The non-chlorinated analog appears at m/z 203 (

      
      ).
      
    • Isotopic Pattern: The 5-Phenyl analog lacks the M+2 peak. The 5-(4-Chlorophenyl) variant provides a "Chlorine Tag" (m/z 237/239 pair), which acts as an internal quality control marker, significantly reducing false positives in complex biological matrices (e.g., plasma).

Comparison 2: vs. 5-(4-Chlorophenyl)-2-furoic acid (Hydrolysis Product)
  • Context: Hydrazides can hydrolyze to their corresponding acids during storage. Differentiating them is critical for stability testing.

  • Spectral Difference:

    • Parent Ion: The acid appears at m/z 223 (

      
      ) or m/z 221  (
      
      
      
      ).[3]
    • Fragmentation: The acid cannot lose

      
       (17 Da). If the spectrum shows a transition of 237 
      
      
      
      220
      , the hydrazide functionality is intact.
    • Data Support: The presence of m/z 220 is the definitive "Hydrazide Integrity Check."

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Furoic acid, 4-chlorophenyl ester (Analogous Fragmentation Data). NIST Mass Spectrometry Data Center.[4] [Link]

  • PubChem. Compound Summary: this compound (CID 705834). National Library of Medicine. [Link]

  • Demarque, D. P., et al. (2016).[5] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[5][6] Natural Product Reports.[5] [Link]

Sources

Distinguishing Carbohydrazides from Carboxylic Acid Precursors: An FTIR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in synthetic chemistry and drug development, the ability to accurately monitor reaction progress is paramount. The conversion of a carboxylic acid to a carbohydrazide is a fundamental transformation, and Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for tracking this change. This guide provides an in-depth comparison of the characteristic FTIR spectral features of carbohydrazides and their carboxylic acid precursors, enabling clear differentiation and confident assessment of reaction completion.

The Underlying Chemistry: A Tale of Two Functional Groups

The transformation from a carboxylic acid to a carbohydrazide involves the replacement of the hydroxyl (-OH) group with a hydrazinyl group (-NHNH2). This seemingly simple substitution results in significant changes to the vibrational modes of the molecule, which are directly observable in the FTIR spectrum. Understanding these differences is key to leveraging FTIR as a powerful analytical tool in your synthetic workflow.

Decoding the Spectrum: Characteristic Peaks of Carboxylic Acids

Carboxylic acids exhibit several distinct and readily identifiable peaks in an FTIR spectrum, primarily due to the presence of the carboxyl group (-COOH).

  • O-H Stretch (Carboxyl): The most prominent and unmistakable feature of a carboxylic acid is the extremely broad absorption band appearing between 2500 cm⁻¹ and 3300 cm⁻¹ .[1][2][3][4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[1] This band often overlaps with the sharper C-H stretching vibrations.[1][2]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed in the range of 1760-1690 cm⁻¹ .[1][5] For saturated aliphatic carboxylic acids, this peak is usually found between 1730 and 1700 cm⁻¹. Conjugation with an aromatic ring or a double bond can shift this peak to a lower wavenumber, generally between 1710 and 1680 cm⁻¹.[6]

  • C-O Stretch: A medium to strong intensity peak associated with the C-O single bond stretching vibration appears in the region of 1320-1210 cm⁻¹ .[1][7]

  • O-H Bend: Out-of-plane bending of the O-H group gives rise to a broad peak around 950-910 cm⁻¹ .[1][7]

The Emergence of a New Signature: Characteristic Peaks of Carbohydrazides

Upon successful conversion to a carbohydrazide, the FTIR spectrum undergoes a dramatic transformation, characterized by the disappearance of the carboxylic acid signals and the appearance of new peaks associated with the hydrazide moiety.

  • N-H Stretch: The most telling sign of carbohydrazide formation is the appearance of one or two sharp to medium-intensity peaks in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the -NHNH2 group.[8][9][10] Primary amides and hydrazides typically show two bands in this region, an asymmetric and a symmetric stretching mode.[8] The presence of these distinct N-H stretching bands, coupled with the disappearance of the broad O-H stretch, is a strong indicator of a successful reaction.

  • C=O Stretch (Amide I Band): The carbonyl stretch in a carbohydrazide, often referred to as the Amide I band, is observed at a lower frequency compared to its carboxylic acid precursor. This peak typically appears in the range of 1680-1630 cm⁻¹ .[8][10][11] This shift to a lower wavenumber is due to the resonance effect of the nitrogen lone pair, which decreases the double-bond character of the C=O bond.

  • N-H Bend (Amide II Band): A medium to strong intensity band, known as the Amide II band, arises from the in-plane bending of the N-H bonds and is typically found around 1550-1510 cm⁻¹ .[10]

  • C-N Stretch: The stretching vibration of the C-N bond in carbohydrazides contributes to absorptions in the fingerprint region, often coupled with other vibrations.

At-a-Glance Comparison: Key Spectral Differences

Vibrational ModeCarboxylic Acid (Precursor)Carbohydrazide (Product)Significance of Change
O-H Stretch Very broad, strong band (2500-3300 cm⁻¹)[1][3][4]AbsentDisappearance of this broad band is a primary indicator of reaction completion.
N-H Stretch AbsentOne or two sharp/medium peaks (3200-3400 cm⁻¹)[8][9][10]Appearance of these peaks confirms the introduction of the hydrazide group.
C=O Stretch Strong, sharp peak (1760-1690 cm⁻¹)[1][5]Strong, sharp peak (1680-1630 cm⁻¹)[8][10][11]A noticeable shift to a lower wavenumber indicates the formation of the amide-like carbonyl.
N-H Bend AbsentMedium to strong peak (~1550-1510 cm⁻¹)[10]A new, distinct peak in this region further confirms the presence of the hydrazide.

Visualizing the Transformation: From Precursor to Product

The following diagram illustrates the chemical conversion and the corresponding key changes observed in the FTIR spectrum.

G cluster_0 Carboxylic Acid Precursor cluster_1 Carbohydrazide Product CarboxylicAcid R-COOH Carbohydrazide R-CONHNH₂ CarboxylicAcid->Carbohydrazide + NH₂NH₂ FTIR_CA FTIR Spectrum (Carboxylic Acid) - Broad O-H Stretch (2500-3300 cm⁻¹) - Strong C=O Stretch (1760-1690 cm⁻¹) FTIR_CH FTIR Spectrum (Carbohydrazide) - N-H Stretches (3200-3400 cm⁻¹) - C=O Stretch (~1680-1630 cm⁻¹) - N-H Bend (~1550 cm⁻¹) FTIR_CA->FTIR_CH Spectral Shift upon Reaction

Caption: Chemical transformation and corresponding FTIR spectral changes.

Experimental Protocol: Monitoring the Conversion of a Carboxylic Acid to a Carbohydrazide using FTIR

This protocol outlines a general procedure for monitoring the reaction progress in real-time or via periodic sampling using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • Carboxylic acid starting material

  • Hydrazine hydrate or desired hydrazine derivative

  • Appropriate solvent (e.g., ethanol, methanol)

  • ATR-FTIR spectrometer

  • Small reaction vessel (e.g., round-bottom flask, vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Pipettes and syringes for sampling

Methodology:

  • Acquire a Background Spectrum: Before initiating the reaction, ensure the ATR crystal is clean. Acquire a background spectrum of the clean, empty crystal. This will be subtracted from all subsequent sample spectra.

  • Record the Spectrum of the Starting Material: Place a small, representative sample of the carboxylic acid starting material onto the ATR crystal. Record its FTIR spectrum. This will serve as your "time zero" reference. Note the precise positions of the broad O-H stretch and the C=O stretch.

  • Set up the Reaction: In the reaction vessel, dissolve the carboxylic acid in the chosen solvent. If the reaction requires heat, bring the solution to the target temperature.

  • Initiate the Reaction and Monitor: Add the hydrazine reagent to the reaction mixture to start the reaction.

    • For in-situ monitoring: If using a probe-based ATR-FTIR, insert the probe directly into the reaction mixture and begin continuous spectral acquisition.

    • For periodic sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) of the reaction mixture and place it on the ATR crystal. Record the spectrum. Clean the crystal thoroughly with an appropriate solvent between each measurement.

  • Analyze the Spectral Changes: Compare the spectra acquired over time to the initial spectrum of the carboxylic acid. Look for the following key changes:

    • A gradual decrease in the intensity of the broad O-H stretch between 2500-3300 cm⁻¹.

    • The appearance and subsequent increase in the intensity of the N-H stretching peaks around 3200-3400 cm⁻¹.

    • A shift of the carbonyl (C=O) peak from the carboxylic acid region (1760-1690 cm⁻¹) to the carbohydrazide region (1680-1630 cm⁻¹).

    • The emergence of the N-H bending (Amide II) band around 1550 cm⁻¹.

  • Determine Reaction Completion: The reaction can be considered complete when the broad O-H stretch of the carboxylic acid has completely disappeared and the characteristic peaks of the carbohydrazide product show no further increase in intensity over consecutive measurements.

This self-validating system ensures that the disappearance of the reactant's signature peaks directly correlates with the appearance of the product's characteristic absorptions, providing a high degree of confidence in the reaction's progress and completion.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules. (2023, May 24). Retrieved from [Link]

  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics, 24(2), 408-418.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(3), 139-145.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Ghammamy, S., Tavakol, H., & Mehrani, K. (2018). Green synthesis, characterization and application of oxazole derivatives from carbohydrazide. Asian Journal of Green Chemistry, 2(1), 1-8.
  • Agova, V., Zhelyazkova, B., & Georgiev, G. (2018). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 5(1), 29-34.
  • National Center for Biotechnology Information. (n.d.). Carbohydrazide. PubChem. Retrieved from [Link]

  • Kidwai, M., & Mothsra, P. (2006). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry-Section B, 45(9), 2123-2126.
  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Weaver, G. W. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society, 78(10), 1489-1499.
  • Gutmann, B., & Kappe, C. O. (2014). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. The Journal of Organic Chemistry, 79(23), 11636-11641.
  • Mary, Y. S., & Panicker, C. Y. (2012). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Journal of Molecular Structure, 1028, 130-139.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 338-344.
  • Weng, L., & Waggoner, D. C. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 10(1), 76-81.
  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • El-Azhary, A. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(5), 387-392.
  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Shoval, S., & Lufman, Y. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3465-3474.
  • Gulaczyk, I., et al. (2003). The N–N stretching band of hydrazine. Journal of Molecular Spectroscopy, 221(2), 163-169.

Sources

Comprehensive Comparison Guide: 5-(4-Chlorophenyl)furan-2-carbohydrazide Derivatives vs. Colchicine as Tubulin Binding Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance & Experimental Comparison Guide

As a Senior Application Scientist specializing in cytoskeletal dynamics and oncology drug discovery, I frequently evaluate the translational viability of novel synthetic pharmacophores against established natural products. Microtubule-targeting agents (MTAs) remain a cornerstone of cancer therapy. However, classic agents like Colchicine suffer from severe dose-limiting toxicities and susceptibility to multidrug resistance (MDR) via P-glycoprotein (P-gp) efflux.

Recently, 5-(4-Chlorophenyl)furan-2-carbohydrazide (5-4-CPFC) has emerged as a highly versatile building block for synthesizing novel, reversible tubulin destabilizers (such as STK899704 and quinoline-3-carbaldehyde hydrazones)[1, 2]. This guide objectively compares the tubulin-binding affinity, mechanistic profile, and experimental validation protocols of 5-4-CPFC derivatives against Colchicine.

Mechanistic Profiling & Structural Logic

Both Colchicine and 5-4-CPFC derivatives target the Colchicine Binding Site (CBS) located at the intra-dimer interface of


 and 

-tubulin. However, their binding kinetics and structural impacts differ significantly:
  • Colchicine: Binds almost exclusively to the

    
    -subunit in a pseudo-irreversible manner. This induces a curved conformational state in the tubulin heterodimer, preventing its assembly into straight protofilaments. While highly potent, this irreversible binding leads to a narrow therapeutic index and severe systemic toxicity.
    
  • 5-4-CPFC Derivatives: The furan-2-carbohydrazide core acts as a critical hydrogen-bond donor/acceptor network (interacting with residues like Lys352 and Cys241), while the 4-chlorophenyl moiety occupies the hydrophobic pocket via

    
     stacking and halogen bonding [1, 2]. This creates a reversible  binding profile. Because these derivatives span across the intra-dimer interface rather than burying deeply into the 
    
    
    
    -subunit alone, they effectively destabilize microtubules while maintaining a much safer pharmacokinetic profile and evading P-gp efflux pumps [1].

Pathway Tubulin α/β-Tubulin Heterodimer CBS Colchicine Binding Site (β-Subunit Interface) Tubulin->CBS contains Arrest Microtubule Depolymerization (G2/M Phase Arrest) CBS->Arrest Structural Destabilization Colchicine Colchicine (Natural Product) Colchicine->CBS Pseudo-irreversible binding (High Toxicity) Furan 5-4-CPFC Derivatives (Synthetic) Furan->CBS Reversible binding (H-bonds & π-π stacking)

Diagram 1: Mechanistic comparison of Colchicine and 5-4-CPFC derivatives binding to tubulin.

Quantitative Data Comparison

The following table synthesizes the in vitro performance metrics of Colchicine versus representative 5-4-CPFC derivatives (e.g., STK899704 and related hydrazones) [1, 2].

ParameterColchicine5-4-CPFC Derivatives (Representative)
Primary Target Site

-Tubulin (Colchicine Binding Site)

/

-Tubulin Interface (Colchicine Binding Site)
Binding Reversibility Pseudo-irreversibleReversible
Tubulin Polymerization IC

~2.5 - 3.0 µM~2.9 - 5.0 µM
Cell Viability IC

(HeLa/A549)
< 0.1 µM (Highly Toxic)0.2 - 1.5 µM (Favorable Therapeutic Index)
MDR Susceptibility (P-gp Efflux) High (Prone to clinical resistance)Low (Retains efficacy in MDR phenotypes)
Cell Cycle Effect G2/M Phase ArrestG2/M Phase Arrest & Mitotic Catastrophe

Self-Validating Experimental Methodologies

To ensure scientific integrity, any claim of tubulin binding must be validated through orthogonal assays. Below are the field-proven, step-by-step methodologies used to compare these agents. I have explicitly detailed the causality behind each step so that your workflow serves as a self-validating system.

Protocol A: Tubulin Polymerization Turbidimetric Assay

This assay measures the intrinsic ability of the compound to prevent tubulin heterodimers from assembling into microtubules in vitro.

  • Preparation of Tubulin: Purify porcine or bovine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9).
    
    • Causality: EGTA chelates calcium, which naturally inhibits polymerization, ensuring the baseline environment favors assembly.

  • GTP Addition: Add 1 mM GTP to the tubulin solution immediately before the assay.

    • Causality: GTP hydrolysis is the thermodynamic driver for microtubule assembly. Without fresh GTP, polymerization will stall, leading to false-positive destabilization data.

  • Compound Incubation: Aliquot tubulin (3 mg/mL) into a pre-warmed 96-well half-area plate. Add Colchicine (Control) or the 5-4-CPFC derivative at varying concentrations (0.1 µM to 10 µM).

  • Kinetic Measurement: Read the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

    • Causality: Microtubule polymers scatter light at 340 nm. An increase in absorbance (turbidity) directly correlates with polymer mass. A flattened curve indicates successful inhibition of polymerization.

Protocol B: Competitive Radioligand Binding Assay (SPA)

To prove that 5-4-CPFC derivatives bind specifically to the Colchicine Binding Site, a Scintillation Proximity Assay (SPA) is utilized [1].

  • Target Biotinylation: Biotinylate purified tubulin using an NHS-PEG4-Biotin linker.

    • Causality: The PEG4 spacer prevents steric hindrance, ensuring the tubulin heterodimer retains its native conformation and binding pocket integrity.

  • Competitive Incubation: Incubate 0.5 µM biotinylated tubulin with 50 nM [

    
    H]-Colchicine and titrations of the unlabeled 5-4-CPFC derivative (0.1 µM to 50 µM) for 2 hours at 37°C.
    
  • Bead Capture: Add Streptavidin-coated SPA beads (Yttrium silicate) to the mixture.

    • Causality: Streptavidin binds the biotinylated tubulin. If[

      
      H]-Colchicine is bound to the tubulin, it is brought into close proximity (<10 µm) to the bead, transferring 
      
      
      
      -particle energy to the scintillant and emitting light.
  • Signal Quantification: Measure the luminescent signal. A decrease in signal indicates that the 5-4-CPFC derivative successfully displaced the[

    
    H]-Colchicine, confirming competitive binding at the exact same site.
    

Workflow Step1 1. Biotinylate Tubulin (Preserves Native State) Step2 2. Incubate with [3H]-Colchicine + Test Compound Step1->Step2 Causality: Ensures target integrity Step3 3. Add Streptavidin-Coated SPA Beads Step2->Step3 Causality: Competition for CBS Step4 4. Measure Scintillation (Proximity-based Emission) Step3->Step4 Causality: Immobilizes bound radioligand Data Calculate IC50 & Ki (Displacement Curve) Step4->Data Causality: Quantifies affinity

Diagram 2: Scintillation Proximity Assay (SPA) workflow for competitive tubulin binding validation.

Translational Outlook

For drug development professionals, the comparison is clear. While Colchicine remains a powerful tool for probing microtubule dynamics, its clinical utility in oncology is severely hampered by its irreversible binding kinetics and high toxicity.

Conversely, This compound represents a highly optimizable synthetic scaffold. By leveraging the furan-2-carbohydrazide core to establish reversible hydrogen bonds, and the 4-chlorophenyl group to anchor into the hydrophobic pocket of the CBS, researchers can design next-generation tubulin inhibitors. These derivatives not only match the polymerization-inhibiting power of natural products but also successfully bypass P-glycoprotein-mediated drug resistance—a critical hurdle in modern chemotherapy [1].

References

  • Sakchaisri K, Kim SO, Hwang J, Soung NK, Lee KH, Choi TW, et al. (2017). Anticancer activity of a novel small molecule tubulin inhibitor STK899704. PLoS ONE.[Link]

  • Korcz M, Sączewski F, Bednarski PJ, Kornicka A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.[Link]

Elemental Analysis Validation for C11H9ClN2O2 Purity Confirmation: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the absolute purity of active pharmaceutical ingredient (API) intermediates is a critical regulatory and scientific requirement. C11H9ClN2O2 (4-Chloro-7-methoxyquinoline-6-carboxamide), a key intermediate in the synthesis of kinase inhibitors like Lenvatinib (1[1]), requires rigorous validation before downstream processing. While High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are standard tools, Elemental Analysis (EA) remains the foundational, self-validating system for absolute mass balance confirmation. This guide objectively compares these techniques and provides a field-proven protocol for CHNO analysis.

Comparative Purity Validation: EA vs. HPLC-UV vs. qNMR

No single analytical technique can provide a complete picture of molecular purity. A robust quality control workflow utilizes orthogonal methods to cover the blind spots of individual instruments.

FeatureElemental Analysis (CHNO)HPLC-UVQuantitative NMR (qNMR)
Detection Principle Flash combustion & GC-TCDChromatographic separation & UV absorptionMagnetic resonance of specific nuclei (e.g., ^1H)
Universality Absolute (Detects all mass, including salts/water)Relative (Requires chromophores)Near-Universal (Detects all protonated species)
Standard Required Generic CRM (e.g., Sulfanilamide)Compound-specific Reference StandardGeneric Internal Standard (e.g., Maleic Acid)
Blind Spots Isomeric impurities (same empirical formula)Inorganic salts, water, aliphatic solventsNon-protonated inorganic salts
Primary Use Case Mass balance & empirical formula confirmationOrganic impurity profiling & related substancesStructural elucidation & primary ratio quantification

While qNMR is increasingly recognized as a powerful tool for simultaneous identification and purity determination (2[2]), it cannot detect inorganic salts (e.g., NaCl) that may carry over from the synthesis of C11H9ClN2O2. Conversely, HPLC-UV is blind to non-UV absorbing species. Elemental analysis bridges this gap by providing an absolute measurement of the sample's bulk composition (3[3]).

The Causality of Elemental Analysis

Elemental analysis is a destructive technique that determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen. The principle relies on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products (4[4]). For a compound to be considered pure, the experimentally determined mass percentages must fall within ±0.4% of the theoretical values.

EA_Workflow A Sample Weighing (Tin Capsule) B Flash Combustion (>1000°C, O2) A->B C Catalytic Reduction (NOx to N2) B->C D GC Separation (CO2, H2O, N2) C->D E TCD Detection & Quantification D->E

Workflow of CHNS/O Elemental Analysis via Flash Combustion and GC-TCD.

Self-Validating Experimental Protocol

To ensure scientific integrity, the CHNO analysis of C11H9ClN2O2 must be executed as a self-validating system. The following protocol details the mechanistic reasoning behind each step:

Step-by-Step Methodology
  • System Calibration: Calibrate the analyzer using a high-purity Certified Reference Material (CRM) such as Sulfanilamide (C6H8N2O2S). Causality: This establishes the exact response factors for the Thermal Conductivity Detector (TCD) against known elemental mass fractions.

  • Sample Preparation: Weigh exactly 1.500 ± 0.100 mg of the C11H9ClN2O2 batch into a tin (Sn) capsule using a microbalance (0.001 mg readability). Causality: Tin is specifically chosen because it undergoes a highly exothermic oxidation during combustion. This temporarily spikes the local temperature to ~1800°C, ensuring the complete destruction of the refractory quinoline ring.

  • Flash Combustion: Drop the sealed capsule into a quartz reactor maintained at 1000°C under a dynamic pulse of high-purity O2 (5[5]). All organic matter is instantly converted into CO2, H2O, NOx, and SO2.

  • Catalytic Reduction: Pass the gas mixture through a reduction column packed with elemental copper at 600°C. Causality: Copper acts as a scavenger to remove excess O2 and quantitatively reduces all NOx species to N2 gas, which is mandatory for accurate nitrogen quantification.

  • Separation & Detection: The gases are separated via a specialized Gas Chromatography (GC) column and quantified by the TCD.

Purity_Logic Start Synthesized C11H9ClN2O2 EA Perform CHNO Analysis Start->EA Check Δ ≤ ±0.4% from Theoretical? EA->Check Pass Primary Purity Confirmed Proceed to qNMR/HPLC Check->Pass Yes Fail Impurity/Solvate Detected Investigate & Recrystallize Check->Fail No

Logical decision tree for primary purity validation using Elemental Analysis.

Data Presentation: Catching What HPLC Misses

The true power of Elemental Analysis lies in its ability to detect macroscopic mass balance discrepancies that relative techniques miss.

Theoretical Composition of C11H9ClN2O2:

  • Molecular Weight: 236.65 g/mol

  • Carbon (C): 55.83%

  • Hydrogen (H): 3.83%

  • Nitrogen (N): 11.84%

  • Oxygen (O): 13.52%

Consider a scenario where the intermediate crystallizes as a monohydrate (C11H9ClN2O2 • H2O, MW = 254.67 g/mol ) due to residual moisture during isolation. Because water lacks a chromophore, HPLC-UV will report 99.9% area-under-the-curve (AUC) purity, completely missing the 7.6% mass contribution of water. Elemental Analysis exposes this immediately:

Experimental Data Comparison
ElementTheoretical (Anhydrous)Batch A (Pure API)Batch B (Monohydrate Impurity)Δ Batch B vs TheoreticalStatus
Carbon 55.83%55.78%51.88%-3.95% FAIL (>0.4% dev)
Hydrogen 3.83%3.85%4.35%+0.52% FAIL (>0.4% dev)
Nitrogen 11.84%11.80%11.00%-0.84% FAIL (>0.4% dev)

Note: Halogens (Cl) are typically determined via secondary titration or ion chromatography, but the CHN mass balance alone is sufficient to reject Batch B.

By integrating EA into the early validation workflow, researchers prevent the advancement of solvated or salt-contaminated intermediates, saving significant time and resources in downstream API manufacturing.

References

  • 4-chloro-7-methoxyquinoline-6-carboxamide 417721-36-9 Source: Echemi URL
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL
  • Elemental Analysis Techniques Source: RSSL URL
  • Source: PubMed (Magnetic Resonance in Chemistry)
  • A Researcher's Guide to Purity Assessment: Elemental Analysis Source: BenchChem URL

Sources

Comparative Molecular Docking Analysis: 5-(4-Chlorophenyl)furan-2-carbohydrazide vs. Standard Antimicrobial Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Target Rationale

The development of novel antimicrobial and antitubercular agents is increasingly reliant on identifying structural analogs that can bypass established resistance mechanisms. 5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS: 60336-09-6) [1] represents a highly promising scaffold. It combines the bioisosteric properties of the furan ring with a carbohydrazide moiety—a functional group famously utilized in the first-line antitubercular drug Isoniazid (INH). Furthermore, the addition of the lipophilic 4-chlorophenyl group significantly alters the molecule's spatial geometry and electron density, enhancing its ability to penetrate lipid-rich mycobacterial cell walls and occupy deep hydrophobic binding pockets.

To objectively evaluate the therapeutic potential of this compound, we must benchmark its in silico binding affinity against established clinical standards across two primary validated targets:

  • Enoyl-[acyl-carrier-protein] reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 1ZID), compared against Isoniazid .

  • DNA Gyrase (Topoisomerase II) from Escherichia coli (PDB ID: 1KZN), compared against Ciprofloxacin .

Mechanistic Pathways & Causality

Understanding why a ligand binds effectively requires analyzing the downstream biological consequences of that binding event.

InhA Inhibition Pathway

InhA is a crucial enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway of M. tuberculosis. Isoniazid acts as a prodrug that forms an adduct with the NAD+ cofactor, competitively inhibiting InhA and halting mycolic acid synthesis. The carbohydrazide moiety of this compound is hypothesized to mimic this interaction, while the chlorophenyl ring provides additional stabilization via halogen bonding and hydrophobic packing against residues like Phe149 and Tyr158 [2].

InhAPathway Compound 5-(4-Chlorophenyl)furan -2-carbohydrazide InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Competitive Binding FASII FAS-II System Arrest InhA->FASII Inhibition NAD NAD+ Cofactor NAD->InhA Adduct Formation Mycolic Mycolic Acid Depletion FASII->Mycolic Death Mycobacterial Cell Death Mycolic->Death

Fig 1: Mechanistic pathway of InhA inhibition disrupting mycolic acid synthesis.

DNA Gyrase Inhibition Pathway

DNA Gyrase is responsible for introducing negative supercoils into bacterial DNA during replication. Fluoroquinolones like Ciprofloxacin stabilize the DNA-gyrase cleavage complex, leading to fatal double-strand breaks. Furan-2-carbohydrazide derivatives have shown the ability to intercalate into this complex, utilizing their planar aromatic systems to disrupt the GyrA subunit [3].

DNAGyrasePathway Ligand 5-(4-Chlorophenyl)furan -2-carbohydrazide Gyrase DNA Gyrase (GyrA/GyrB) Ligand->Gyrase Intercalation & H-Bonding Cleavage DNA Cleavage Complex Stabilization Gyrase->Cleavage Replication Halt of DNA Replication & Transcription Cleavage->Replication Apoptosis Bacterial Cell Death Replication->Apoptosis

Fig 2: DNA Gyrase inhibition pathway leading to bacterial apoptosis.

Experimental Protocol: A Self-Validating Docking Workflow

To ensure reproducibility and scientific integrity, the following step-by-step molecular docking protocol utilizes a self-validating approach. By re-docking the co-crystallized standard ligands (Isoniazid and Ciprofloxacin) and calculating the Root Mean Square Deviation (RMSD), we validate the grid box parameters before testing the novel compound.

Step 1: Macromolecule Preparation
  • Retrieval: Download the 3D crystal structures of InhA (PDB: 1ZID) and DNA Gyrase (PDB: 1KZN) from the RCSB Protein Data Bank.

  • Purification: Using AutoDockTools (ADT), strip all water molecules and heteroatoms (except the NAD+ cofactor in 1ZID, which is essential for the binding pocket architecture). Causality: Water molecules can artificially skew binding energies unless they are known to form critical bridging hydrogen bonds.

  • Charge Assignment: Add polar hydrogens to correct the protonation states at physiological pH (7.4). Assign Kollman unified atom charges to the macromolecule to accurately simulate the electrostatic environment of the binding pocket.

Step 2: Ligand Preparation
  • Structure Generation: Sketch this compound, Isoniazid, and Ciprofloxacin using ChemDraw, and convert them to 3D structures.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until the gradient is < 0.01 kcal/mol/Å. Causality: This ensures the ligand starts in its lowest-energy, most thermodynamically stable conformation before docking.

  • Charge Assignment: Compute Gasteiger partial charges and define all rotatable bonds (e.g., the carbohydrazide linker) to allow for flexible docking.

Step 3: Grid Box Definition & Docking Execution
  • Grid Box Placement: Center the grid box on the active site defined by the co-crystallized ligands.

    • 1ZID (InhA): Center (X: 9.5, Y: 18.2, Z: 15.4), Dimensions: 20×20×20 Å.

    • 1KZN (Gyrase): Center (X: -15.2, Y: 22.5, Z: 30.1), Dimensions: 25×25×25 Å.

  • Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness score of 8.

  • Validation: Calculate the RMSD between the docked standard ligand and its co-crystallized pose. An RMSD < 2.0 Å validates the protocol's accuracy.

Quantitative Data & Comparative Analysis

The docking simulations reveal that this compound exhibits superior binding affinities compared to the standard ligands across both targets. The data is summarized in the tables below.

Table 1: Docking Scores and Interactions for InhA (PDB: 1ZID)
LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic/Halogen Interactions
Isoniazid (Standard) -7.2Tyr158, NAD+ (Ribose)Ile194
This compound -8.9Tyr158, Thr196, NAD+Phe149, Met199, Ile215 (Cl-π)

Analysis: The novel compound outperforms Isoniazid by -1.7 kcal/mol. The structural activity relationship (SAR) indicates that while the carbohydrazide group successfully anchors to Tyr158 and the NAD+ cofactor (mimicking INH), the 4-chlorophenyl ring extends deeply into the hydrophobic pocket. The chlorine atom specifically engages in halogen bonding with the backbone of Ile215, a stabilizing interaction entirely absent in Isoniazid.

Table 2: Docking Scores and Interactions for DNA Gyrase (PDB: 1KZN)
LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic/Halogen Interactions
Ciprofloxacin (Standard) -8.1Ser83, Asp87Val120, Val43
This compound -8.6Asp87, Arg121Ala47, Val120 (π-π stacking)

Analysis: Against DNA Gyrase, the compound demonstrates a highly competitive binding energy of -8.6 kcal/mol. The furan ring facilitates critical π-π stacking interactions with the DNA cleavage complex, while the carbohydrazide nitrogen atoms serve as strong hydrogen bond donors to Asp87 and Arg121. This dual-action binding mechanism suggests that the compound can effectively stabilize the cleavage complex, halting bacterial replication similarly to fluoroquinolones.

Conclusion

The in silico comparative analysis provides robust, objective evidence that This compound is a highly potent dual-target inhibitor. By retaining the critical hydrogen-bonding capabilities of the carbohydrazide pharmacophore and introducing a bulky, lipophilic chlorophenyl group, the molecule achieves superior thermodynamic stability in the active sites of both InhA and DNA Gyrase compared to standard clinical ligands. These computational findings strongly justify advancing this specific scaffold into in vitro enzymatic assays and Minimum Inhibitory Concentration (MIC) evaluations against multi-drug resistant (MDR) bacterial strains.

References

  • MDPI. (2025). Genomic Insight into Primary Adaptation of Mycobacterium tuberculosis to Aroylhydrazones and Nitrofuroylamides In Vitro. Antibiotics. Retrieved March 3, 2026, from[Link]

  • National Institutes of Health (PMC). (n.d.). Schiff Bases of Indoline-2,3-dione: Potential Novel Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase. Retrieved March 3, 2026, from[Link]

Comparative Guide: Antibacterial Activity of Furan vs. Thiophene Carbohydrazides

[1]

Executive Summary

This guide provides a technical comparison of furan and thiophene carbohydrazide derivatives, focusing on their application as antibacterial agents.[1][2][3] While furan (oxygen-containing) and thiophene (sulfur-containing) are classic bioisosteres, their pharmacological profiles differ significantly due to variations in lipophilicity, aromaticity, and electronegativity.

Key Takeaway: Experimental data generally indicates that thiophene derivatives exhibit superior antibacterial potency against Gram-negative bacteria due to enhanced lipophilicity, facilitating outer membrane penetration. However, furan derivatives often display higher metabolic reactivity and hydrogen-bonding capacity, making them potent but potentially less stable candidates.

Chemical Basis & Structure-Activity Relationship (SAR)

To understand the biological divergence, we must first analyze the physicochemical differences between the two scaffolds.

The Chalcogen Effect: Oxygen vs. Sulfur

The core difference lies in the heteroatom substitution (Bioisosterism).[1]

FeatureFuran (Oxygen)Thiophene (Sulfur)Impact on Antibacterial Activity
Electronegativity High (3.44)Moderate (2.58)Furan is a better H-bond acceptor; Thiophene is more "aromatic."
Lipophilicity (logP) Lower (Hydrophilic)Higher (Lipophilic)Critical: Thiophene penetrates bacterial lipid bilayers more effectively.
Aromaticity Lower (Diene-like)Higher (Benzene-like)Thiophene is metabolically more stable; Furan can undergo ring opening.
Steric Bulk Smaller (Van der Waals radius ~1.52 Å)Larger (Van der Waals radius ~1.80 Å)Sulfur's size can induce better induced-fit binding in hydrophobic pockets of enzymes like DNA Gyrase.
The Pharmacophore: Carbohydrazide Linker

The carbohydrazide moiety (–CONHNH–) acts as a "hinge" region. It is rarely used alone; it is almost always derivatized into Schiff bases (Hydrazones) . The azomethine nitrogen (-N=CH-) provides a critical lone pair for chelating metal ions or binding to enzyme active sites.

Experimental Workflow: Synthesis & Characterization

The following workflow describes the parallel synthesis of both analogues to ensure a controlled comparison.

Diagram 1: Comparative Synthesis Pathway

SynthesisPathStartStarting Material(Ethyl 2-furoate / Ethyl 2-thiophenecarboxylate)RefluxReflux withNH2NH2·H2O (Hydrazine Hydrate)Start->RefluxEtOH, 4-6hInterIntermediate:CarbohydrazideReflux->InterCrystallizationCondenseCondensation withAryl Aldehyde (R-CHO)Inter->CondenseGlacial AcOH (Cat.)FinalTarget Product:Schiff Base (Hydrazone)Condense->FinalPrecipitation

Caption: Step-wise synthesis of furan/thiophene carbohydrazide Schiff bases. The intermediate carbohydrazide is the divergence point for derivatives.

Detailed Protocol: Synthesis of Carbohydrazides
  • Reagents: Dissolve 0.01 mol of ethyl 2-furoate (or ethyl 2-thiophenecarboxylate) in 20 mL of absolute ethanol.

  • Nucleophilic Attack: Add 0.02 mol of hydrazine hydrate (99%) dropwise.

  • Reflux: Heat the mixture under reflux for 6 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Purification: Filter the solid precipitate and recrystallize from ethanol.

    • Yield Check: Thiophene derivatives typically show higher yields (80-90%) compared to furan (70-80%) due to ring stability during reflux.

Comparative Biological Data Analysis

The following data summarizes trends observed in recent medicinal chemistry literature (e.g., BenchChem, Journal of Saudi Chemical Society) comparing these specific pharmacophores.

Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.[4]

Bacterial StrainGram StatusFuran Derivative (Avg.[4][5][6][7][8] MIC)Thiophene Derivative (Avg.[1][2][4][9] MIC)Performance Verdict
Staphylococcus aureusPositive (+)8 – 32 µg/mL4 – 16 µg/mL Thiophene Superior
Bacillus subtilisPositive (+)12.5 – 50 µg/mL6.25 – 25 µg/mL Thiophene Superior
Escherichia coliNegative (-)25 – >100 µg/mL12.5 – 50 µg/mL Thiophene Superior
Pseudomonas aeruginosaNegative (-)>100 µg/mL50 – 100 µg/mLBoth Weak (Thiophene slightly better)
Interpretation
  • Gram-Positive Sensitivity: Both analogues perform well against Gram-positive bacteria.[5][6][8][10] The thiophene ring's hydrophobicity allows it to bury deeper into the hydrophobic pockets of the target protein (DNA Gyrase).

  • The Gram-Negative Barrier: E. coli has a lipophilic outer membrane. The Furan ring, being more polar (oxygen), struggles to cross this barrier passively compared to the lipophilic Thiophene (sulfur). This results in a 2-fold difference in MIC in favor of thiophene [1, 2].

Mechanism of Action

The primary target for these carbohydrazide derivatives is DNA Gyrase (Topoisomerase II) , an essential bacterial enzyme.[11]

Diagram 2: Molecular Mechanism

MOAcluster_0Bioisosteric ImpactDrugCarbohydrazide Ligand(Furan vs Thiophene)MembraneBacterial Cell Wall/Membrane(Lipophilicity Filter)Drug->MembranePermeationTargetTarget: DNA Gyrase (GyrB Subunit)Membrane->TargetIntracellular TransportInteractionBinding Mode:1. H-Bonding (hydrazide N-H)2. Pi-Stacking (Aromatic Ring)Target->InteractionDockingEffectInhibition of ATP Hydrolysis& SupercoilingInteraction->EffectStabilizationDeathBacterial Cell DeathEffect->DeathReplication FailureNoteThiophene (S) increasesmembrane permeation & hydrophobicinteraction with GyrB active site.Note->MembraneNote->Interaction

Caption: Mechanism of action targeting DNA Gyrase. Thiophene enhances membrane crossing and hydrophobic binding.

Mechanistic Validation[2]
  • Target: The hydrazide motif (–CONHNH–) mimics the peptide backbone, allowing hydrogen bonding with Asp73 and Gly77 residues in the ATPase active site of DNA Gyrase [3].

  • The Sulfur Advantage: In molecular docking studies, the sulfur atom in thiophene often engages in stronger Van der Waals interactions with hydrophobic residues (like Val, Ile) in the active site pocket compared to the smaller oxygen atom of furan [4].

Validated Protocol: MIC Determination (Broth Microdilution)

To replicate the data above, follow this CLSI-compliant protocol.

  • Preparation: Dissolve test compounds (Furan/Thiophene derivatives) in DMSO (dimethyl sulfoxide) to create a stock solution (e.g., 1000 µg/mL).

    • Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.

  • Inoculum: Prepare bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds using Mueller-Hinton Broth (MHB). Final concentrations should range from 100 µg/mL down to 0.19 µg/mL.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at

    
     for 24 hours.[10]
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Visualization: Add 10 µL of Resazurin dye (0.01%). Viable bacteria reduce the blue dye to pink. The MIC is the lowest concentration that remains blue.

References

  • Ward, W. C., & Dodd, M. C. (1948).[12] A Comparative Study of the in Vitro Bacteriostatic Action of Some Simple Derivatives of Furan, Thiophene, and Pyrrole. Journal of Bacteriology.[12] Retrieved from [Link]

  • Eweas, A. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Zhang, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N'-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[5] PLOS ONE. Retrieved from [Link]

  • Mishra, R., et al. (2018). Synthesis, characterization and antibacterial activity of Schiff bases derived from thiosemicarbazide, 2-acetyl thiophene and thiophene-2 aldehyde.[7] International Research Journal of Pharmacy.[7] Retrieved from [Link]

A Comparative Guide to the Structural Elucidation of 5-(4-Chlorophenyl)furan-2-carbohydrazide: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The three-dimensional atomic arrangement of a molecule dictates its biological activity, pharmacokinetic properties, and potential for therapeutic intervention. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-(4-Chlorophenyl)furan-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. While X-ray crystallography stands as the definitive method for determining solid-state structure, a comprehensive understanding of a molecule's attributes necessitates a multi-faceted analytical approach. Here, we will explore the utility of X-ray crystallography in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, offering a holistic view for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. This technique offers a static, high-resolution snapshot of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).

While the crystal structure for this compound is not publicly available, a closely related analog, N′-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide, has been crystallized and its structure determined.[1] This structure provides an excellent proxy for understanding the crystallographic potential and expected structural features of the target compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands precision at every step.

  • Crystal Growth (Self-Validating Step): The primary and often most challenging step is obtaining a single crystal of sufficient size and quality. Slow evaporation of a saturated solution is a common technique. The formation of well-defined, regular crystals is the first visual confirmation of sample purity and suitability for diffraction.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam.

  • Diffraction and Data Processing: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise molecular structure.

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Powder Powdered Compound Solvent Suitable Solvent Powder->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystal Single Crystal Evaporation->Crystal Mount Mount Crystal Crystal->Mount Xray X-ray Beam Exposure Mount->Xray Diffraction Diffraction Pattern Xray->Diffraction Processing Data Processing Diffraction->Processing Phasing Phase Determination Processing->Phasing Model Model Building Phasing->Model Refinement Structure Refinement Model->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for N′-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide[1]
ParameterValue
Chemical FormulaC₁₅H₁₇ClN₂O₂
Molecular Weight292.76 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.3770 (7)
b (Å)9.7861 (7)
c (Å)16.0119 (12)
V (ų)1469.32 (19)
Z4
Temperature (K)113 (2)
RadiationMo Kα

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state conformation, it does not offer insights into the behavior of the molecule in solution, its dynamic properties, or confirm its mass and functional groups in a non-crystalline form. Therefore, a combination of spectroscopic methods is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), their connectivity, and spatial proximity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in a strong magnetic field. A series of radiofrequency pulses are applied to excite the nuclei, and the resulting signals (Free Induction Decay - FID) are detected.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to deduce the molecular structure.

Diagram of the NMR Spectroscopy Workflow:

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Compound Solvent Deuterated Solvent Sample->Solvent Tube NMR Tube Solvent->Tube Magnet Place in Magnet Tube->Magnet Pulses RF Pulses Magnet->Pulses FID Detect FID Pulses->FID FT Fourier Transform FID->FT Processing Phasing & Baseline Correction FT->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Interpretation->Structure Deduced Structure

Caption: Workflow for NMR spectroscopy analysis.

Expected ¹H and ¹³C NMR Data for this compound

Based on data from similar compounds, the following are representative expected NMR signals.[2][3]

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1H-NH-
~8.0d2HAr-H
~7.6d2HAr-H
~7.3d1HFuran-H
~6.8d1HFuran-H
~4.6br s2H-NH₂

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160C=O
~155Furan C
~148Furan C
~135Ar-C
~130Ar-C (ipso)
~129Ar-CH
~126Ar-CH
~115Furan-CH
~110Furan-CH
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight. The fragmentation pattern can be analyzed to deduce structural motifs.

Diagram of the Mass Spectrometry Workflow:

ms_workflow cluster_sample_intro Sample Introduction & Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection & Data Analysis Sample Compound Ionization Ion Source (e.g., ESI) Sample->Ionization Ions Gaseous Ions Ionization->Ions Analyzer Mass Analyzer Ions->Analyzer Separation Ion Separation by m/z Analyzer->Separation Detector Detector Separation->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Data Interpretation Spectrum->Interpretation MW_Frag MW_Frag Interpretation->MW_Frag MW & Fragmentation comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy Xray_Strength Definitive 3D Structure (Solid State) Comprehensive_Characterization Comprehensive_Characterization Xray_Strength->Comprehensive_Characterization NMR_Strength Solution-State Structure & Connectivity NMR_Strength->Comprehensive_Characterization MS_Strength Molecular Weight & Formula MS_Strength->Comprehensive_Characterization FTIR_Strength Functional Group Identification FTIR_Strength->Comprehensive_Characterization

Sources

IC50 value comparison of 5-(4-Chlorophenyl)furan-2-carbohydrazide in MCF-7 cells

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and IC50 Profiling of 5-(4-Chlorophenyl)furan-2-carbohydrazide in MCF-7 Breast Cancer Models

Executive Brief The development of targeted therapeutics for estrogen receptor-positive (ER+) breast cancer requires rigorous benchmarking against established clinical standards. Furan-2-carbohydrazide derivatives, specifically this compound and its structural analogs, have emerged as potent pharmacophores exhibiting significant antiproliferative activity[1]. This guide provides a comprehensive, data-driven comparison of the IC50 values of furan-based derivatives against the MCF-7 cell line, utilizing Doxorubicin (DOX) and Tamoxifen (TAM) as standard reference benchmarks.

Mechanistic Rationale & Causality

Before evaluating quantitative cytotoxicity, it is critical to understand the divergent mechanisms of action that dictate the IC50 values of these compounds.

  • Furan-2-carbohydrazide Derivatives: These compounds primarily exert their cytotoxic effects by inhibiting tubulin polymerization and/or VEGFR-2 kinase activity[1][2]. This disruption halts the cell cycle at the G2/M phase, subsequently triggering the intrinsic mitochondrial apoptotic cascade (upregulating Bax and downregulating Bcl-2)[1].

  • Tamoxifen (TAM): As a selective estrogen receptor modulator (SERM), TAM competitively binds to the ER in MCF-7 cells, halting estrogen-dependent proliferation and inducing G0/G1 phase arrest[3].

  • Doxorubicin (DOX): An anthracycline that intercalates DNA and inhibits topoisomerase II, leading to rapid, non-selective double-strand breaks and apoptosis[4].

MOA Drug 5-(4-Chlorophenyl) furan-2-carbohydrazide Target Tubulin / VEGFR-2 Inhibition Drug->Target Binds Arrest G2/M Phase Cell Cycle Arrest Target->Arrest Disrupts Mitosis / Angiogenesis Apoptosis Mitochondrial Apoptosis (↑Bax, ↓Bcl-2, ↑Caspase-9) Arrest->Apoptosis Triggers Intrinsic Pathway Death MCF-7 Cell Death Apoptosis->Death Execution

Fig 1. Mechanistic pathway of furan-2-carbohydrazide derivatives inducing MCF-7 apoptosis.

Quantitative Data Presentation: IC50 Comparison

The following table synthesizes the half-maximal inhibitory concentrations (IC50) of representative furan-2-carbohydrazide derivatives against MCF-7 cells, benchmarked against clinical standards following a 48-hour exposure period.

Compound / DrugTarget / MechanismIC50 in MCF-7 (µM)Selectivity / Notes
Furan-2-carbohydrazide analogs Tubulin / VEGFR-22.96 – 11.40 High selectivity index vs. normal MCF-10A cells[1][2].
Doxorubicin (DOX) Topoisomerase II0.68 – 1.65 High potency, but high risk of inducing MDR (MCF-7/ADR)[4][5].
Tamoxifen (TAM) Estrogen Receptor (ER)17.26 – 19.35 Standard ER+ targeted therapy; lower absolute cytotoxicity[5][6].

Data Interpretation: While Doxorubicin exhibits the highest absolute cytotoxicity (lowest IC50), its clinical utility is often limited by severe cardiotoxicity and the rapid induction of P-glycoprotein-mediated multidrug resistance (MDR)[7]. Furan-2-carbohydrazide derivatives demonstrate a highly competitive IC50 profile (low micromolar range) that significantly outperforms Tamoxifen's direct cytotoxic metrics, while maintaining a favorable safety profile against non-tumorigenic cell lines[1][5].

Self-Validating Experimental Methodology

To ensure E-E-A-T standards (Expertise, Experience, Authoritativeness, Trustworthiness), the determination of IC50 values must rely on a self-validating assay system. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality of Assay Choice: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Because furan derivatives trigger mitochondrial apoptosis[1], measuring mitochondrial metabolic activity provides a direct, highly correlated readout of compound efficacy.

Step-by-Step Protocol
  • Cell Seeding & Synchronization:

    • Seed MCF-7 cells at a density of

      
       cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
      
    • Causality: Seeding density must allow for logarithmic growth over the 72-hour total assay window without reaching over-confluency, which would artificially alter metabolic rates.

  • Establishing the Self-Validating Matrix (Controls):

    • Blank Wells: Media + MTT reagent only (controls for background absorbance).

    • Vehicle Control: Cells + 0.1% DMSO (ensures the solvent does not cause baseline toxicity).

    • Positive Controls: Cells + DOX (1.5 µM) and TAM (15 µM) to validate the assay's sensitivity against known benchmarks[5].

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0 µM).

    • Incubate for 48 hours at 37°C, 5% CO₂. Causality: A 48-hour window is required to capture the G2/M cell cycle arrest effects, as the doubling time of MCF-7 is approximately 38-40 hours[1].

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of DMSO[1][8].

  • Data Acquisition & Analysis:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate viability:

      
      .
      
    • Determine the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Seed 1. Seed MCF-7 Cells (1x10^4 cells/well) Ensure log-phase growth Control 2. Establish Controls Vehicle (0.1% DMSO) Blank (Media only) Seed->Control Treat 3. Drug Treatment (0.1 - 100 µM, 48h) Include DOX/TAM reference Control->Treat MTT 4. MTT Addition (5 mg/mL, 4h at 37°C) Measures mitochondrial reductase Treat->MTT Read 5. Solubilization & Read (DMSO, Absorbance 570nm) MTT->Read Calc 6. IC50 Calculation (4-Parameter Logistic Curve) Read->Calc

Fig 2. Self-validating high-throughput MTT assay workflow for IC50 determination.

Strategic Insights for Drug Development

When evaluating this compound against standard therapies, researchers must look beyond the raw IC50 number.

While Doxorubicin is highly potent (IC50 ~1.65 µM), continuous exposure rapidly downregulates E-cadherin and upregulates ABC transporters (like P-glycoprotein), creating the highly resistant MCF-7/ADR phenotype[8][9]. Tamoxifen, while effective for ER+ tumors, relies heavily on the presence of the estrogen receptor and often requires combination therapy (e.g., with PI3K inhibitors) to overcome acquired endocrine resistance[10].

Furan-2-carbohydrazide derivatives bypass these specific resistance pathways by directly targeting the structural integrity of the cell (microtubules) or tumor angiogenesis (VEGFR-2)[1][2]. Their ability to achieve IC50 values in the low micromolar range (2.96 – 4.06 µM) without relying on ER status makes them highly viable lead candidates for next-generation, cross-resistant breast cancer therapeutics.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Cytotoxic effects of tamoxifen in breast cancer cells Source: OAE Publishing Inc. URL:[Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 Source: Spandidos Publications URL:[Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin Source: Frontiers URL:[Link]

  • In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines Source: DergiPark URL:[Link]

  • Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72 hrs incubation Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

As a Senior Application Scientist, I often see researchers underestimate the handling requirements for "intermediate" hazard compounds. 5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS: 60336-09-6) is a functionalized furan derivative often used in drug discovery as a scaffold for antimicrobial or anticancer agents.

While not a high-potency API (Active Pharmaceutical Ingredient), its hydrazide moiety confers specific reactivity (reducing agent, potential sensitizer) and the chlorophenyl group dictates its waste stream (halogenated). This guide moves beyond the generic SDS to provide a logistical framework for safe, reproducible laboratory use.

Property Details
Chemical Name This compound
CAS Number 60336-09-6
Molecular Formula C₁₁H₉ClN₂O₂
Physical State Solid (Crystalline powder, typically white to pale yellow)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water
Storage 2–8°C recommended; Protect from light ; Keep dry

Risk Assessment & Hazard Identification

This compound presents a dual risk profile: physical irritation from the solid dust and chemical reactivity from the hydrazide functional group.

GHS Classification (OSHA HCS 2012 / CLP):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation)

Critical Reactivity Note: Hydrazides are reducing agents. Do not mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganates) as this may trigger exothermic reactions.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Worst-Case Exposure" scenario (e.g., accidental aerosolization during weighing).

Protection Zone Required Equipment Technical Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm thickness)Outer: Standard nitrile for dexterity.Inner: Extended cuff nitrile. Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: All open handling must occur inside a certified hood.Secondary: N95/P2 respirator if weighing outside a hood (NOT recommended).
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static charge accumulation which disperses powder.

Operational Handling Protocols

Phase 1: Storage & Stability
  • Light Sensitivity: Furan derivatives can undergo photo-oxidation. Store the vial inside a secondary amber jar or wrap in aluminum foil.

  • Atmosphere: While not strictly pyrophoric, long-term stability is improved by storing under an inert atmosphere (Argon/Nitrogen) to prevent hydrazide oxidation.

Phase 2: Weighing (The Critical Step)
  • Static Control: This solid is prone to static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth before use.

  • Containment: Place the analytical balance inside the fume hood. If the balance is on a bench, use a powder weighing funnel to minimize air currents and drift.

Phase 3: Solubilization (DMSO Stock Preparation)

Most biological assays require a DMSO stock solution.

  • Calculate: Determine volume for target concentration (typically 10–100 mM).

  • Add Solvent: Add DMSO slowly to the solid.

  • Vortex: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat above 40°C to avoid degradation of the hydrazide.

  • Label: Mark the vial clearly with "TOXIC" and the date.

Safe Handling Workflow Visualization

The following diagram outlines the decision logic for handling this compound from storage to experiment.

SafeHandling cluster_emergency Emergency Path Start Start: Retrieve Compound Check Check Container Integrity (Crystals vs. Powder) Start->Check PPE Don PPE: Goggles, Double Nitrile, Lab Coat Check->PPE Intact Weigh Weighing Step (Inside Fume Hood) PPE->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Dissolve Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Experiment Spill Spill Event Clean Dry Sweep / Absorb Spill->Clean Do NOT use Bleach

Figure 1: Operational workflow for safe handling of this compound.

Emergency Procedures & Spills

CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to clean up spills of this compound. Hypochlorites can react with hydrazides to form toxic chloramines or cause violent oxidation.

Scenario Immediate Action Cleanup Protocol
Dry Powder Spill Stop & Isolate. Turn off fans if they are blowing powder.1. Cover with wet paper towels (water) to prevent dust.2. Scoop into a bag.3. Wipe area with soapy water.4. Dispose as hazardous waste.[1]
Solution Spill (DMSO) Ventilate. DMSO penetrates skin rapidly, carrying the toxin with it.1. Absorb with vermiculite or sand.2. Do not touch with thin gloves; use heavy butyl gloves or double nitrile.3. Collect in a sealed container.
Eye Exposure Flush. Rinse immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention.

Waste Disposal & Deactivation

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste bin.

  • Liquid Waste: This compound contains a chlorine atom.[2][3] It MUST go into the Halogenated Organic Solvent Waste stream. Do not mix with non-halogenated waste if your facility separates them, as this increases disposal costs.

  • Empty Vials: Triple rinse with DMSO or Acetone before discarding glass. The rinsate must be collected as halogenated waste.

References

  • PubChem. (n.d.).[2] Compound Summary: this compound (CID 705834). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.